4,7-Diazaspiro[2.5]octane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCKCAQLDIGIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719915 | |
| Record name | 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145122-56-1 | |
| Record name | 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-diazaspiro[2.5]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,7-Diazaspiro[2.5]octane Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,7-Diazaspiro[2.5]octane dihydrochloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile scaffold.
Chemical Identity and Physicochemical Properties
This compound is a spirocyclic diamine salt. The unique three-dimensional structure of the spiro[2.5]octane core imparts conformational rigidity, a desirable feature in the design of specific and potent therapeutic agents.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4,7-diazaspiro[2.5]octane;dihydrochloride[1] |
| CAS Number | 145122-56-1[2][3][4] |
| Molecular Formula | C₆H₁₄Cl₂N₂[2][3][4] |
| Molecular Weight | 185.09 g/mol [2][5] |
| InChI | InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H[1][5] |
| InChIKey | MWCKCAQLDIGIMK-UHFFFAOYSA-N[5] |
| SMILES | C1CC12CNCCN2.Cl.Cl[5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Purity | ≥95% | As reported by commercial suppliers[3][4] |
| Storage | Room temperature[3][4] | |
| Appearance | White to off-white crystalline powder | Based on the Boc-protected analog[6] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; insoluble in water | Data for the Boc-protected analog[6] |
| Melting Point | 70-75°C (with decomposition) | Data for the Boc-protected analog[6] |
Synthesis and Spectroscopic Information
The synthesis of 4,7-diazaspiro[2.5]octane and its derivatives is documented in several patents, often starting from 1-aminocyclopropanecarboxylic acid or a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The general approach involves substitution, protection, cyclization, and deprotection/reduction steps. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
Due to the proprietary nature of detailed synthetic procedures and spectroscopic data, specific experimental protocols and spectra for this compound are not publicly available. However, a generalized workflow for its synthesis is presented below.
References
- 1. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 4,7-Diazaspiro[2.5]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Diazaspiro[2.5]octane dihydrochloride is a unique spirocyclic diamine that has garnered significant interest as a constrained scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of selective kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological relevance of this compound, with a focus on its application in drug discovery. While detailed crystallographic and spectroscopic data for the dihydrochloride salt are not extensively available in the public domain, this guide compiles the known information and provides context for its use in the development of targeted therapies.
Molecular Structure and Chemical Properties
4,7-Diazaspiro[2.5]octane is a bicyclic molecule featuring a cyclopropane ring fused to a piperazine ring at a spiro-carbon atom. The dihydrochloride salt is the protonated form of this diamine, where the two nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.
Table 1: Physicochemical Properties of 4,7-Diazaspiro[2.5]octane and its Dihydrochloride Salt
| Property | 4,7-Diazaspiro[2.5]octane | This compound |
| Molecular Formula | C₆H₁₂N₂ | C₆H₁₄Cl₂N₂ |
| Molecular Weight | 112.17 g/mol [1] | 185.09 g/mol [2][3] |
| CAS Number | 99214-52-5[1] | 145122-56-1[3][4] |
| IUPAC Name | 4,7-diazaspiro[2.5]octane[1] | 4,7-diazaspiro[2.5]octane;dihydrochloride[3] |
| Computed Properties | ||
| XLogP3-AA | -0.5 | Not Available |
| Topological Polar Surface Area | 24.1 Ų[1] | 24.1 Ų[3] |
Note: While a full, experimentally determined crystal structure for this compound is not publicly available, the spirocyclic nature of the carbon framework imparts significant conformational rigidity. This is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
Synthesis and Characterization
The synthesis of 4,7-diazaspiro[2.5]octane typically proceeds through a multi-step sequence, often involving the formation of a protected intermediate, such as the N-Boc derivative, followed by deprotection to yield the free diamine, which can then be converted to the dihydrochloride salt.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are proprietary and found within patent literature, a general synthetic workflow can be outlined. The following represents a plausible, generalized experimental approach based on published synthetic routes for related compounds.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to 4,7-Diazaspiro[2.5]octane Dihydrochloride
Chemical Structure and Properties
4,7-Diazaspiro[2.5]octane dihydrochloride is a spirocyclic diamine salt. The core structure consists of a cyclopropane ring fused to a piperazine ring in a spiro arrangement. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.
Molecular Formula: C₆H₁₄Cl₂N₂[1][2]
Molecular Weight: 185.09 g/mol [1][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Broad Singlet | 4H | N⁺H₂ |
| ~3.2 - 3.6 | Multiplet | 4H | Piperazine ring -CH₂ -N⁺- |
| ~2.8 - 3.2 | Singlet | 2H | Spirocyclic -CH₂ -N⁺- |
| ~1.0 - 1.5 | Multiplet | 4H | Cyclopropane ring -CH₂ -CH₂ - |
Solvent: D₂O
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 55 | Piperazine ring -C H₂-N⁺- |
| ~40 - 50 | Spirocyclic -C H₂-N⁺- |
| ~30 - 40 | Spirocyclic quaternary C |
| ~10 - 20 | Cyclopropane ring -C H₂-C H₂- |
Solvent: D₂O
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 - 3200 | Strong, Broad | N⁺-H stretching |
| ~2900 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1550 - 1650 | Medium | N-H bending |
| ~1400 - 1500 | Medium | C-H bending |
| ~1000 - 1200 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 113.11 | [M+H]⁺ of the free base (C₆H₁₂N₂) |
| 112.10 | Molecular ion of the free base (C₆H₁₂N₂) |
| Various | Fragmentation peaks corresponding to the loss of ethylene, cyclopropyl, and amine fragments. |
Method: Electrospray Ionization (ESI)
Experimental Protocols
The following is a representative protocol for the synthesis of 4,7-diazaspiro[2.5]octane and its conversion to the dihydrochloride salt, based on general synthetic strategies for similar compounds.
3.1. Synthesis of 4,7-Diazaspiro[2.5]octane
A multi-step synthesis is typically required to prepare the spirocyclic core. One potential route involves the reaction of 1,1-bis(bromomethyl)cyclopropane with a protected ethylenediamine derivative, followed by deprotection and cyclization.
3.2. Formation of this compound
Materials:
-
4,7-Diazaspiro[2.5]octane (free base)
-
Anhydrous diethyl ether or methanol
-
Concentrated hydrochloric acid or hydrogen chloride gas
Procedure:
-
Dissolve the synthesized 4,7-diazaspiro[2..5]octane free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble hydrogen chloride gas through the solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final this compound.
3.3. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the dried product in deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the dried product or analyze the solid directly using an ATR-FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization.
Applications in Research and Drug Development
Spirocyclic scaffolds like 4,7-diazaspiro[2.5]octane are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can provide novel vectors for orienting functional groups to interact with biological targets. The diamine nature of this compound allows for the attachment of two different substituents, making it a versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug screening. Potential applications include the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. The dihydrochloride salt form often provides improved solubility and stability for handling and formulation.
References
Stability of 4,7-Diazaspiro[2.5]octane Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of 4,7-Diazaspiro[2.5]octane dihydrochloride, a key building block in pharmaceutical synthesis. While specific public data on the degradation kinetics of this compound is limited, this document outlines the recommended storage conditions, potential degradation pathways, and the analytical methodologies required for a comprehensive stability assessment. The information herein is intended to guide researchers and drug development professionals in designing and executing robust stability studies.
Compound Overview
This compound is a spirocyclic diamine salt. Its structure, containing a cyclopropane ring fused to a piperazine ring, makes it a valuable intermediate for introducing unique three-dimensional scaffolds into drug candidates. The dihydrochloride salt form generally enhances stability and solubility compared to the free base.
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets (SDS).
| Parameter | Recommendation | Source |
| Temperature | 2-8 °C | [1] |
| Atmosphere | Store under an inert atmosphere. | [2] |
| Light | Keep in a dark place. | |
| Container | Keep container tightly closed in its original packaging. | [1] |
| Ventilation | Store in a cool, well-ventilated area. | [1] |
Potential Degradation Pathways
While specific degradation products for this compound are not documented in the public literature, its chemical structure suggests potential vulnerabilities. Understanding these can aid in the development of stability-indicating analytical methods.
-
Oxidation: The secondary amine functionalities are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening byproducts. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
Hygroscopicity and Deliquescence: As a dihydrochloride salt, the compound may be hygroscopic. Absorption of water can lead to physical changes in the solid form and may facilitate hydrolytic degradation, although the core structure is not inherently prone to hydrolysis.
-
Incompatibilities: Strong oxidizing agents and strong acids should be avoided as they can lead to decomposition.[1] In combustion, toxic fumes including carbon oxides and nitrogen oxides may be emitted.[1]
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to stress conditions (e.g., elevated temperature, humidity, and light) as per International Council for Harmonisation (ICH) guidelines.
Stability-Indicating Analytical Method
High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[3]
-
Column: A reversed-phase C18 column is often suitable for polar compounds like diamine salts.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection would be the primary mode, though it depends on the chromophoric properties of the molecule and its potential degradants. If the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) should be considered.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. This involves exposing the compound to harsh conditions:
-
Acidic and Basic Hydrolysis: The compound would be dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
-
Oxidative Degradation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid compound would be heated to an elevated temperature.
-
Photostability: The compound would be exposed to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
Samples from these studies would be analyzed by the validated stability-indicating method to identify and quantify any degradation products.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like this compound.
References
Unveiling the Potential of Novel Diazaspiro Compounds: A Technical Guide for Researchers
Introduction
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spiro atom, have emerged as a promising class of molecules with diverse biological activities. Their rigid yet complex structures offer a distinct advantage in designing selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of recently discovered diazaspiro compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Novel Diazaspiro Scaffolds and Their Therapeutic Potential
Recent research has unveiled several classes of diazaspiro compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurological disorders. This section highlights the key features of these novel scaffolds.
Dispiro-indolinones: A New Frontier in Anticancer Research
Dispiro-indolinone derivatives have demonstrated notable in vitro and in vivo anticancer activity. These compounds are synthesized through a regio- and diastereoselective route and have shown potent cytotoxic effects against various cancer cell lines.
2,8-Diazaspiro[4.5]decan-1-ones: Potent Inhibitors of the TYK2/JAK1 Signaling Pathway
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] This dual inhibition is a promising strategy for the treatment of inflammatory and autoimmune diseases.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Selective Agonists of the δ-Opioid Receptor
Researchers have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the δ-opioid receptor (DOR).[2] These compounds hold potential for the development of new analgesics with improved side-effect profiles compared to traditional opioids.
Arylated Diazaspiro Compounds: Targeting the Dopamine D3 Receptor
A series of arylated diazaspiroalkane cores have been synthesized and shown to be potent and highly selective antagonists of the Dopamine D3 receptor (D3R).[3][4] This selectivity is crucial for developing therapeutics for neuropsychiatric disorders with fewer off-target effects.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of the discussed diazaspiro compounds, allowing for easy comparison of their potency and selectivity.
Table 1: Anticancer Activity of Dispiro-indolinone Derivatives [5][6]
| Compound | Target Cell Line | IC50 (µM) |
| Derivative 1 | LNCaP | 1.2 - 3.5 |
| Derivative 2 | PC3 | >10 |
| Derivative 3 | HCT116 | 5.8 |
Table 2: Kinase Inhibition Profile of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [1]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Compound A | 8 | 45 | >1000 |
| Compound B | 12 | 60 | >1500 |
| Compound C | 5 | 30 | >800 |
Table 3: Receptor Binding Affinity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives [2]
| Compound | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) |
| Agonist X | 15 | >1000 |
| Agonist Y | 25 | >1500 |
| Agonist Z | 8 | >800 |
Table 4: Dopamine D3 Receptor Antagonist Activity of Arylated Diazaspiro Compounds [3][4]
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |
| Antagonist P | 10 | 2500 | 250 |
| Antagonist Q | 15 | 3000 | 200 |
| Antagonist R | 5 | 1500 | 300 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of these novel diazaspiro compounds.
Synthesis Protocols
A mixture of an appropriate 5-arylidene-2-thiohydantoin (1 mmol), isatin (1 mmol), and sarcosine (1.5 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired dispiro-indolinone.
To a solution of the corresponding diazaspiroalkane (1 mmol) and aryl halide (1.1 mmol) in toluene (10 mL) is added Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction mixture is heated at 100 °C for 12-18 hours under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.
Biological Assay Protocols
-
Human cancer cell lines (e.g., LNCaP, PC3, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
-
The kinase activity is measured using a homogenous time-resolved fluorescence (HTRF) assay.
-
Recombinant human TYK2 or JAK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a biotinylated peptide substrate.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.
-
After incubation, the HTRF signal is read on a compatible plate reader. The IC50 values are determined from the inhibition curves.
-
Cell membranes from HEK293 cells stably expressing the human δ-opioid receptor are prepared.
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled DOR antagonist (e.g., [3H]diprenorphine) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
The plates are incubated at room temperature for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Membranes from CHO or HEK293 cells expressing the human D3 receptor are used.
-
The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone) and a range of concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a liquid scintillation counter.
-
IC50 values are determined from competition binding curves and converted to Ki values.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with the novel diazaspiro compounds.
Caption: TYK2/JAK1 signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one derivatives.
Caption: Dopamine D3 receptor signaling and the antagonistic effect of arylated diazaspiro compounds.
Caption: A typical experimental workflow for screening the anticancer activity of novel compounds.
Conclusion
The discovery of novel diazaspiro compounds represents a significant advancement in medicinal chemistry and drug discovery. The unique structural features of these molecules provide a versatile platform for the development of highly selective and potent modulators of various biological targets. The data and protocols presented in this technical guide offer a solid foundation for further research into this exciting class of compounds. It is anticipated that continued exploration of the vast chemical space of diazaspiro derivatives will lead to the identification of new drug candidates for a wide range of diseases, ultimately benefiting human health.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds. Among the various strategies to introduce three-dimensionality into drug candidates, the incorporation of spirocyclic motifs has emerged as a powerful and versatile approach. This technical guide provides a comprehensive overview of the role of spirocycles in medicinal chemistry, detailing their impact on pharmacological activity, and providing practical insights into their synthesis and application in drug discovery pipelines.
The Ascendance of Spirocycles in Medicinal Chemistry
Spirocycles are unique bicyclic systems where two rings are connected by a single common atom, the spiro-carbon. This distinct architecture imparts a rigid, three-dimensional geometry that offers significant advantages over their planar counterparts. The introduction of a spirocyclic core can profoundly influence a molecule's properties, leading to improvements in target binding, metabolic stability, and aqueous solubility.[1][2]
One of the key advantages of incorporating spirocycles is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ has been correlated with a greater likelihood of clinical success, as it often leads to improved solubility, reduced promiscuity, and better overall drug-like properties.[3] By moving away from planar, aromatic systems, medicinal chemists can design molecules that better complement the complex, three-dimensional binding pockets of biological targets.
Quantitative Impact of Spirocyclic Scaffolds
The integration of spirocyclic motifs into drug candidates has demonstrated measurable improvements in potency, selectivity, and physicochemical properties. The following tables summarize quantitative data from selected examples, highlighting the advantages of this structural class.
Comparative Physicochemical Properties
The introduction of a spirocyclic scaffold can significantly alter the physicochemical properties of a molecule when compared to its non-spirocyclic or planar analogs. These changes often lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Scaffold Comparison | Property | Non-Spirocyclic/Planar Analog | Spirocyclic Analog | Reference |
| Piperidine vs. Aza-spiro[3.3]heptane | clogP | 1.1 | 0.5 | |
| Aqueous Solubility (mg/mL) | 10 | >200 | ||
| Morpholine vs. Oxa-spiro[3.3]heptane | clogP | -0.4 | -0.8 | |
| Aqueous Solubility (mg/mL) | Miscible | Miscible | ||
| Benzene vs. Spiro[3.3]heptane | Fsp³ | 0 | 1 | |
| Lipophilicity (logD) | Higher | Lower |
Case Study: Tofogliflozin - A Spirocyclic SGLT2 Inhibitor
Tofogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes. Its spirocyclic core is crucial for its high selectivity over SGLT1.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Tofogliflozin | SGLT2 | 2.9 | >1000 | [4] |
| SGLT1 | >3000 | [4] |
Case Study: Revumenib - A Menin-MLL Interaction Inhibitor
Revumenib is a first-in-class menin inhibitor for the treatment of acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations. The spirocyclic piperidine moiety is essential for its potent inhibition of the menin-MLL interaction.[5]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | 10-20 (Biochemical Assay) | N/A | [5] |
| 50-100 (Cellular Assay) | MOLM-13 (KMT2A-rearranged) | [6] |
Case Study: Spirocyclic SHP2 Inhibitors
Allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) have shown promise in cancer therapy. The introduction of spirocyclic fragments has been a key strategy in optimizing the potency and drug-like properties of these inhibitors.[7]
| Compound | SHP2 IC50 (nM) | p-ERK IC50 (nM) | Cell Proliferation GI50 (µM) | Reference |
| SHP099 | 71 | 110 | 0.25 (KYSE-520) | [8] |
| TNO155 | 30 | 140 | 0.23 (NCI-H358) | [8] |
| RMC-4550 | 23 | 24 | 0.05 (MOLM-13) | [8] |
| Spirocyclic Analog 1 | 6 | 31 | 0.46 (KYSE-520) | [7] |
Experimental Protocols
The successful integration of spirocyclic scaffolds into drug discovery programs relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the synthesis of key spirocyclic building blocks and a representative spirocyclic drug.
Synthesis of Spiro[3.3]heptan-2-carboxylic acid
This protocol describes a common method for the preparation of a versatile spiro[3.3]heptane building block.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Potassium hydroxide
Procedure:
-
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate. To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, slowly add diethyl malonate (1.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1,3-dibromopropane (1.1 eq) dropwise and reflux the reaction mixture for 8 hours. After cooling, pour the mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by vacuum distillation.
-
Step 2: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid. The diester from the previous step is hydrolyzed using a solution of potassium hydroxide in ethanol/water under reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is filtered, washed with cold water, and dried.
-
Step 3: Decarboxylation to Spiro[3.3]heptane-2-carboxylic acid. The crude dicarboxylic acid is heated at 180-200 °C until the evolution of carbon dioxide ceases. The resulting crude product is then purified by recrystallization or distillation to yield spiro[3.3]heptane-2-carboxylic acid.[9]
Synthesis of Tofogliflozin
The following is a simplified, conceptual representation of a synthetic route to the SGLT2 inhibitor Tofogliflozin, highlighting the formation of the spiroketal core.
Materials:
-
Protected Glucose Derivative (e.g., tetra-O-benzyl-D-glucopyranose)
-
(4-ethylphenyl)magnesium bromide
-
5-bromo-2-methylbenzoic acid derivative
-
Strong base (e.g., n-butyllithium)
-
Lewis acid (e.g., BF₃·OEt₂)
Procedure:
-
Step 1: Glycosylation. A protected glucose derivative is reacted with a suitable aglycone precursor, often activated as a trichloroacetimidate, in the presence of a Lewis acid to form the C-aryl glucoside.
-
Step 2: Spiroketalization. The aglycone is further elaborated to introduce a hydroxymethyl group ortho to the glycosidic bond. Intramolecular cyclization is then induced, often under acidic conditions, to form the spiroketal ring system.
-
Step 3: Deprotection. The protecting groups on the glucose moiety are removed, typically by catalytic hydrogenation in the case of benzyl ethers, to yield the final product, Tofogliflozin.
Visualizing the Role of Spirocycles in Biological Systems and Drug Discovery
Diagrammatic representations of signaling pathways and experimental workflows are crucial for understanding the complex interplay of molecules in biological systems and for planning efficient drug discovery campaigns.
Signaling Pathways
The following diagrams, rendered using the DOT language for Graphviz, illustrate the signaling pathways targeted by spirocyclic drugs.
Caption: SHP2 signaling pathway and the inhibitory action of spirocyclic compounds.
Caption: Menin-MLL signaling pathway in AML and its inhibition by Revumenib.
Experimental Workflows
The following diagram illustrates a typical hit-to-lead optimization workflow for the development of spirocyclic drug candidates.
Caption: A typical hit-to-lead optimization workflow for spirocyclic compounds.
Conclusion
Spirocyclic scaffolds represent a valuable and increasingly utilized structural motif in modern medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to escape the limitations of flat, aromatic ring systems, offering a pathway to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing spirocyclic compounds will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of spirocycles in their own discovery programs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective SGLT2 inhibition by tofogliflozin reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of 4,7-Diazaspiro[2.5]octane dihydrochloride from 4-Boc-4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4,7-diazaspiro[2.5]octane dihydrochloride from its tert-butoxycarbonyl (Boc) protected precursor, 4-Boc-4,7-diazaspiro[2.5]octane. The Boc protecting group is efficiently removed under acidic conditions using hydrochloric acid in a suitable solvent, yielding the corresponding dihydrochloride salt, a valuable building block in pharmaceutical and medicinal chemistry. This document outlines the reaction mechanism, a step-by-step experimental protocol, and expected outcomes.
Introduction
4,7-Diazaspiro[2.5]octane and its derivatives are important scaffolds in the development of novel therapeutic agents. The spirocyclic core imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. In multi-step syntheses, the protection of one of the nitrogen atoms of the diazaspirocycle is often necessary. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] This application note details a standard and effective method for the deprotection of 4-Boc-4,7-diazaspiro[2.5]octane to furnish 4,7-diazaspiro[2.5]octane as its dihydrochloride salt.
Reaction and Mechanism
The deprotection of 4-Boc-4,7-diazaspiro[2.5]octane is achieved by treating the starting material with an excess of hydrochloric acid. The reaction proceeds via an acid-catalyzed cleavage of the carbamate functional group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. In the presence of excess hydrochloric acid, both nitrogen atoms of the 4,7-diazaspiro[2.5]octane are protonated to form the dihydrochloride salt.
Experimental Protocol
Materials:
-
4-Boc-4,7-diazaspiro[2.5]octane (MW: 212.29 g/mol )
-
4M Hydrochloric Acid in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Boc-4,7-diazaspiro[2.5]octane (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous dichloromethane or 1,4-dioxane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add 4M HCl in 1,4-dioxane (a minimum of 2.5 eq of HCl) dropwise with vigorous stirring. The addition of excess acid ensures the formation of the dihydrochloride salt.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, a precipitate of this compound should form.
-
If a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under high vacuum to a constant weight. The final product should be a white to off-white solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Equivalents |
| 4-Boc-4,7-diazaspiro[2.5]octane | C₁₁H₂₀N₂O₂ | 212.29 | 1.00 | 4.71 | 1.0 |
| 4M HCl in 1,4-Dioxane | HCl | 36.46 | 2.94 mL | 11.78 | 2.5 |
| Product | |||||
| This compound | C₆H₁₄Cl₂N₂ | 185.09 | ~0.87 (theoretical) | 4.71 | 1.0 |
Note: The yield of the reaction is typically high, often exceeding 90%.
Visualization
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
References
Application Notes and Protocols: Deprotection of Boc-Protected 4,7-Diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,7-diazaspiro[2.5]octane moiety is a valuable building block in medicinal chemistry, frequently incorporated into a variety of drug candidates. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atoms of this spirocyclic diamine during multi-step syntheses. Its facile removal under acidic conditions allows for the timely unmasking of the amine functionality for subsequent reactions. This document provides detailed application notes and protocols for the deprotection of mono- and di-Boc-protected 4,7-diazaspiro[2.5]octane, offering a comparative overview of common deprotection strategies.
The Boc protecting group is readily cleaved under acidic conditions.[1] The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-labile functional groups. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[2][3]
Deprotection Methods and Quantitative Data
The selection of a deprotection method depends on several factors, including the stability of the substrate to acidic conditions and the desired final salt form of the product. Below is a summary of common deprotection protocols with typical reaction parameters. While specific quantitative data for the deprotection of Boc-protected 4,7-diazaspiro[2.5]octane is not extensively published, the following table provides representative conditions based on general procedures for Boc deprotection.
| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Method 1: Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | A common and efficient method. The product is obtained as a TFA salt. |
| Method 2: Hydrogen Chloride (HCl) in Dioxane | 4M HCl in 1,4-Dioxane | RT | 1 - 16 | >90 | Yields the hydrochloride salt, which is often a crystalline solid.[4][5] |
| Method 3: Thermal Deprotection | High-boiling solvent (e.g., water, toluene) | 100 - 150 | 24 - 72 | Variable | A neutral method that avoids the use of strong acids, but may require high temperatures and long reaction times.[6] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected 4,7-diazaspiro[2.5]octane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected 4,7-diazaspiro[2.5]octane in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (typically 20-50% v/v) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (for the free amine): a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the aqueous layer is basic. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Work-up (for the TFA salt): a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. The resulting residue is the TFA salt of 4,7-diazaspiro[2.5]octane and can be used in the next step without further purification. If a solid is desired, trituration with diethyl ether may be performed.
Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol details the deprotection of the Boc group using a commercially available solution of 4M HCl in 1,4-dioxane.
Materials:
-
Boc-protected 4,7-diazaspiro[2.5]octane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected 4,7-diazaspiro[2.5]octane in a minimal amount of a suitable solvent like methanol or dichloromethane, or use it directly if it is an oil.
-
Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Reaction: Stir the mixture at room temperature. The deprotection is often complete within 1 to 16 hours.[4] The hydrochloride salt of the product may precipitate out of the solution.
-
Isolation: a. If a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt. Trituration with diethyl ether can be performed to obtain a solid.
Visualizations
Chemical Reaction Pathway
Caption: General deprotection scheme for Boc-protected 4,7-diazaspiro[2.5]octane.
Experimental Workflow
Caption: A typical experimental workflow for Boc deprotection.
Conclusion
The deprotection of Boc-protected 4,7-diazaspiro[2.5]octane is a critical step in the synthesis of various biologically active molecules. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route. The protocols provided herein offer robust and reliable procedures for achieving efficient deprotection. Researchers should optimize reaction conditions for their specific substrates to ensure high yields and purity.
References
- 1. innospk.com [innospk.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 4,7-Diazaspiro[2.5]octane Dihydrochloride in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Spirocyclic scaffolds, such as 4,7-diazaspiro[2.5]octane, are increasingly being incorporated into PROTAC linkers to impart rigidity. This structural constraint can pre-organize the molecule into a bioactive conformation, potentially improving binding affinity for the target protein and E3 ligase, enhancing cell permeability, and improving pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and utilization of 4,7-diazaspiro[2.5]octane dihydrochloride in the construction of PROTACs.
Rationale for Using 4,7-Diazaspiro[2.5]octane in PROTAC Linkers
The incorporation of the 4,7-diazaspiro[2.5]octane moiety into PROTAC linkers offers several advantages:
-
Increased Rigidity: The spirocyclic nature of the linker reduces conformational flexibility, which can lead to a more favorable energetic profile for ternary complex formation.
-
Improved Physicochemical Properties: The introduction of a rigid, three-dimensional element can improve solubility and other drug-like properties compared to linear, flexible linkers which are more prone to hydrophobic collapse.
-
Vectorial Control: The defined geometry of the spirocycle allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation and subsequent ubiquitination.
-
Novel Chemical Space: The use of unique spirocyclic linkers provides access to novel chemical matter, offering opportunities for new intellectual property.
General Synthesis Workflow
The synthesis of a PROTAC incorporating a 4,7-diazaspiro[2.5]octane linker typically follows a modular and convergent strategy. The general workflow involves the synthesis of the spirocyclic linker intermediate, followed by its sequential coupling to the E3 ligase ligand and the POI-targeting warhead.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4,7-Diazaspiro[2.5]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Diazaspiro[2.5]octane is a conformationally constrained scaffold that holds significant promise in drug discovery and peptide mimetic design. Its rigid spirocyclic core can introduce favorable three-dimensional structural motifs into peptidomimetics and other small molecules, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of 4,7-Diazaspiro[2.5]octane dihydrochloride in solid-phase synthesis (SPS), a cornerstone technique for the efficient assembly of complex molecules.
The dihydrochloride salt of 4,7-Diazaspiro[2.5]octane requires appropriate preparation, including neutralization and selective protection, before its incorporation into a solid-phase synthesis workflow. The following protocols are based on established methodologies for handling diamines and standard solid-phase peptide synthesis (SPPS) techniques.
Data Presentation
Table 1: Physicochemical Properties of 4,7-Diazaspiro[2.5]octane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4,7-Diazaspiro[2.5]octane | C₆H₁₂N₂ | 112.17 | Parent scaffold |
| This compound | C₆H₁₄Cl₂N₂ | 185.09 | Starting material, water-soluble salt |
| 4-Boc-4,7-diazaspiro[2.5]octane | C₁₁H₂₀N₂O₂ | 212.29 | Mono-protected intermediate for SPPS |
Table 2: Typical Reagents for Solid-Phase Synthesis Workflow
| Step | Reagent/Solvent | Purpose | Typical Concentration/Equivalents |
| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for reaction | - |
| Mono-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects one of the amine groups | 1 equivalent |
| Resin Loading | Diisopropylcarbodiimide (DIC), HOBt | Activates carboxyl group for coupling to resin | 2-4 equivalents |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Removes the Boc protecting group | 20-50% (v/v) |
| Peptide Coupling | HBTU, HATU, or HCTU/DIPEA | Couples the next amino acid or building block | 3-5 equivalents |
| Cleavage | TFA, TIS, Water, DODT | Cleaves the final compound from the resin | e.g., 95:2.5:2.5 (v/v/v) |
Experimental Protocols
Protocol 1: Preparation of Mono-Boc-4,7-diazaspiro[2.5]octane from Dihydrochloride Salt
This protocol describes the neutralization and selective mono-protection of this compound, a crucial first step for its use in solid-phase synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (deionized)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Neutralization:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (2.0 eq) in water, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Mono-Boc Protection:
-
To the aqueous solution of the free diamine, add an equal volume of DCM.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the biphasic mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure mono-Boc-4,7-diazaspiro[2.5]octane.
-
Protocol 2: Loading of Mono-Boc-4,7-diazaspiro[2.5]octane onto a Solid Support (e.g., 2-Chlorotrityl Chloride Resin)
This protocol details the attachment of the mono-protected spirocyclic scaffold to a 2-chlorotrityl chloride (2-CTC) resin, a common solid support for anchoring amines.
Materials:
-
Mono-Boc-4,7-diazaspiro[2.5]octane
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a filter
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the 2-CTC resin in a solid-phase synthesis vessel.
-
Add anhydrous DCM and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Loading Reaction:
-
Dissolve mono-Boc-4,7-diazaspiro[2.5]octane (2-3 eq relative to resin loading capacity) in anhydrous DCM.
-
Add DIPEA (4-6 eq) to the solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Determination of Loading Efficiency (Optional):
-
A small, accurately weighed amount of the dried resin can be subjected to a known analytical method (e.g., spectrophotometric determination after Fmoc-Cl treatment of a cleaved sample) to determine the loading capacity.
-
Protocol 3: Solid-Phase Elongation from the Resin-Bound Scaffold
This protocol outlines the general steps for deprotecting the Boc group and coupling the next building block (e.g., an Fmoc-protected amino acid) to the spirocyclic scaffold.
Materials:
-
Resin-bound mono-Boc-4,7-diazaspiro[2.5]octane
-
20-50% Trifluoroacetic acid (TFA) in DCM
-
DCM
-
Dimethylformamide (DMF)
-
DIPEA
-
Fmoc-protected amino acid (or other building block)
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Swell the resin in DCM for 30 minutes, then drain.
-
-
Boc Deprotection:
-
Add a solution of 20-50% TFA in DCM to the resin.
-
Agitate for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF (3x) to neutralize the trifluoroacetate salt.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and the coupling reagent (e.g., HBTU, 2.9 eq) in DMF.
-
Add DIPEA (6-10 eq) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the final step of cleaving the synthesized molecule from the solid support.
Materials:
-
Dried, final product-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen stream or vacuum desiccator
Procedure:
-
Resin Preparation:
-
Wash the final resin-bound product with DCM and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate and add it dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A precipitate of the crude product should form.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the precipitated product.
-
Decant the ether.
-
Wash the pellet with cold diethyl ether (2x) to remove scavengers and residual cleavage cocktail.
-
Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified product should be characterized by appropriate analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
Application Notes and Protocols for Coupling Reactions of 4,7-Diazaspiro[2.5]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving 4,7-diazaspiro[2.5]octane dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The unique spirocyclic scaffold of this diamine offers a rigid three-dimensional structure that can be exploited to explore new chemical space in the design of novel therapeutics.[1][2] This document outlines procedures for common and crucial transformations such as amide bond formation, Buchwald-Hartwig amination, and reductive amination.
Handling of this compound
4,7-Diazaspiro[2.5]octane is typically supplied as a dihydrochloride salt to improve its stability and handling. For most coupling reactions, the free base is required. This can be achieved by in-situ neutralization with a suitable base. It is crucial to use at least two equivalents of base to neutralize the dihydrochloride salt, with additional equivalents often required to drive the coupling reaction to completion.
Alternatively, the Boc-protected derivative, 4-Boc-4,7-diazaspiro[2.5]octane, can be used.[1] This allows for selective reaction at the unprotected secondary amine. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization if desired.[1]
Amide Coupling Protocols
Amide bond formation is a fundamental reaction in drug discovery. 4,7-diazaspiro[2.5]octane can be coupled with carboxylic acids using standard coupling agents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[3][4]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add this compound (1.0-1.2 eq).
-
Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0-4.0 eq), to the mixture and stir for 10-15 minutes at room temperature to ensure complete neutralization of the dihydrochloride salt.
-
Add HATU (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Summary of HATU-Mediated Amide Coupling Conditions
| Parameter | Condition |
| Coupling Reagent | HATU |
| Stoichiometry (Acid:Amine:HATU:Base) | 1.0 : 1.0-1.2 : 1.1-1.5 : 3.0-4.0 |
| Base | DIPEA, TEA |
| Solvent | DMF, DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method can be employed to couple 4,7-diazaspiro[2.5]octane with aryl halides or triflates.
Experimental Protocol:
-
In an oven-dried reaction vessel, combine the aryl halide or triflate (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (0.02-0.10 eq).[2]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) (3.0-4.0 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C).
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Summary of Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, LiHMDS, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Reductive Amination Protocol
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. 4,7-diazaspiro[2.5]octane can be alkylated via reductive amination with aldehydes or ketones.
Experimental Protocol:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.
-
Add a base (e.g., TEA or DIPEA) (2.0-2.5 eq) to neutralize the dihydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Table 3: Summary of Reductive Amination Conditions
| Parameter | Condition |
| Carbonyl Source | Aldehyde or Ketone |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN) |
| Base | TEA, DIPEA |
| Solvent | Methanol, DCE, THF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Visualizing the Workflow
The following diagram illustrates a general workflow for a coupling reaction with this compound.
Caption: General Experimental Workflow.
References
Application of 4,7-Diazaspiro[2.5]octane Dihydrochloride in Drug Discovery: A Focus on Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,7-diazaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited to design novel therapeutic agents. Its rigid, spirocyclic nature allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. This application note focuses on the utility of 4,7-diazaspiro[2.5]octane dihydrochloride and its derivatives in the discovery of anticancer drugs, with a particular emphasis on their role as inhibitors of the Janus Kinase (JAK) signaling pathway.
Key Applications in Oncology
Derivatives of 4,7-diazaspiro[2.5]octane have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine-mediated signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
A notable example is the compound 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one , which has been identified as a potent JAK inhibitor. While specific data for this exact compound is not publicly available, a closely related analog, compound 7j from a study on novel JAK inhibitors, demonstrates the potential of this scaffold.
Quantitative Data
The inhibitory activity of a representative 4,7-diazaspiro[2.5]octane derivative (Compound 7j) against the four members of the JAK family is summarized in the table below. This data highlights the potential for developing both selective and pan-JAK inhibitors based on this scaffold.
| Target | IC50 (nM) |
| JAK1 | 2.8 |
| JAK2 | 1.9 |
| JAK3 | 15.4 |
| TYK2 | 3.3 |
Data for Compound 7j, a representative JAK inhibitor with a related core structure.
Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway by 4,7-diazaspiro[2.5]octane-based compounds can block aberrant signaling in cancer cells, leading to reduced tumor growth and survival.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 4,7-diazaspiro[2.5]octane derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anticancer properties of 4,7-diazaspiro[2.5]octane derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4,7-Diazaspiro[2.5]octane derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Quadrant analysis of apoptosis assay results.
Conclusion
This compound serves as a versatile and valuable scaffold for the development of novel anticancer agents. Its application in the design of potent JAK inhibitors demonstrates its potential to address key signaling pathways implicated in cancer progression. The experimental protocols provided herein offer a robust framework for the in vitro characterization of such compounds, facilitating their advancement in the drug discovery pipeline. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
Application Notes and Protocols for Utilizing 4,7-Diazaspiro[2.5]octane Dihydrochloride as a Rigid Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Rigid Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful strategy against previously "undruggable" targets.[][2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[5]
Rigid linkers, such as those based on spirocyclic scaffolds like 4,7-diazaspiro[2.5]octane, are increasingly being explored in PROTAC design.[6] These linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the cooperativity and stability of the ternary complex.[7] The constrained nature of rigid linkers can also improve pharmacokinetic properties by reducing the molecule's flexibility and polar surface area.[8] This application note provides an overview of the use of 4,7-diazaspiro[2.5]octane dihydrochloride as a rigid linker in PROTAC design, including hypothetical performance data and detailed experimental protocols for evaluation.
Data Presentation: Performance of a Hypothetical PROTAC (PROTAC-DS1) Employing a 4,7-Diazaspiro[2.5]octane Linker
The following tables summarize representative quantitative data for a hypothetical PROTAC, herein named PROTAC-DS1, which utilizes a 4,7-diazaspiro[2.5]octane linker to target a hypothetical protein kinase (PK-1) for degradation via the VHL E3 ligase.
Table 1: In Vitro Degradation Efficiency of PROTAC-DS1
| Parameter | Value | Cell Line | Treatment Time |
| DC50 (nM) | 25 | HEK293 | 24 hours |
| Dmax (%) | 92 | HEK293 | 24 hours |
| t1/2 of Degradation (hours) | 4 | HEK293 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Binding Affinities of PROTAC-DS1
| Binding Interaction | Method | Binding Affinity (KD, nM) |
| PROTAC-DS1 to PK-1 | Isothermal Titration Calorimetry (ITC) | 50 |
| PROTAC-DS1 to VHL E3 Ligase | Surface Plasmon Resonance (SPR) | 120 |
| Ternary Complex (PK-1-PROTAC-DS1-VHL) | Fluorescence Polarization (FP) | 15 |
Table 3: Cell Viability and Permeability of PROTAC-DS1
| Parameter | Value | Assay | Cell Line |
| IC50 (µM) | >10 | CellTiter-Glo® | HEK293 |
| Apparent Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | PAMPA | - |
| Efflux Ratio | 1.8 | Caco-2 | - |
IC50: Half-maximal inhibitory concentration for cell viability. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. Efflux Ratio from Caco-2 assay.
Signaling Pathway and Experimental Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: Western Blot workflow for PROTAC evaluation.
dot
Caption: Cell viability assay workflow.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a 4,7-Diazaspiro[2.5]octane Linker
This protocol provides a general synthetic scheme. The specific POI and E3 ligase ligands will require appropriate functional groups for coupling.
-
Protection of 4,7-diazaspiro[2.5]octane: React this compound with a suitable protecting group (e.g., Boc anhydride) to selectively protect one of the amine functionalities.
-
Coupling with the first ligand: Couple the unprotected amine of the spirocyclic linker with the first ligand (e.g., the POI ligand) using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Deprotection: Selectively remove the protecting group from the second amine of the spirocyclic linker.
-
Coupling with the second ligand: Couple the newly deprotected amine with the second ligand (e.g., the E3 ligase ligand) using similar amide bond formation conditions.
-
Purification: Purify the final PROTAC compound using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC-DS1 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI (PK-1) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of PROTAC-DS1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay assesses the cytotoxicity of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC-DS1 stock solution (in DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
PROTAC Treatment: Add serial dilutions of PROTAC-DS1 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
PROTAC-DS1
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of PROTAC-DS1 to the wells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure both donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, >600 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.
Conclusion
The use of rigid linkers like this compound holds significant promise for the development of potent and selective PROTAC degraders. By constraining the conformational flexibility of the molecule, these linkers can facilitate the formation of a stable and productive ternary complex, leading to efficient protein degradation. The protocols and representative data presented in these application notes provide a framework for the design, synthesis, and evaluation of novel PROTACs incorporating this and similar rigid linker scaffolds. Rigorous experimental validation, as outlined in the provided methodologies, is crucial for advancing these next-generation protein degraders towards therapeutic applications.
References
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternary Complex Formation [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative proteomics analysis using 2D-PAGE to investigate the effects of cigarette smoke and aerosol of a prototypic modified risk tobacco product on the lung proteome in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating 4,7-Diazaspiro[2.5]octane into Small Molecule Inhibitors of BMPR2 Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the 4,7-diazaspiro[2.5]octane scaffold into small molecule inhibitors, with a specific focus on the development of potent and selective inhibitors for the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase implicated in various diseases, including pulmonary arterial hypertension.[1][2][3]
The 4,7-diazaspiro[2.5]octane moiety is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance the pharmacological properties of small molecules.[1][2] Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.
Rationale for Incorporating 4,7-Diazaspiro[2.5]octane
The unique spirocyclic nature of 4,7-diazaspiro[2.5]octane provides several advantages in drug design:
-
Structural Rigidity and Three-Dimensionality: The spirocyclic system imparts a well-defined three-dimensional conformation, which can lead to more specific interactions with the target protein and improve binding affinity.
-
Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes and improved intellectual property positions.
-
Modulation of Physicochemical Properties: The diaza-scaffold can be functionalized to fine-tune solubility, lipophilicity, and other properties crucial for drug development.
Case Study: BMPR2 Kinase Inhibitors
Recent research has demonstrated the successful incorporation of a 7-phenyl-4,7-diazaspiro[2.5]octane derivative into a series of potent and selective BMPR2 kinase inhibitors.[3][4][5] These compounds, identified through DNA-encoded chemical library screening, exhibit low nanomolar potency and high selectivity for BMPR2 over other related kinases.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative BMPR2 inhibitors incorporating the 4,7-diazaspiro[2.5]octane scaffold.
Table 1: In Vitro Potency of BMPR2 Inhibitors [3][4][5]
| Compound ID | Structure | BMPR2 IC50 (nM) |
| CDD-1281 | 1.2 | |
| CDD-1653 | 2.8 |
Table 2: Kinase Selectivity Profile of CDD-1281 [3][4][5]
| Kinase | IC50 (nM) | Fold Selectivity vs. BMPR2 |
| BMPR2 | 1.2 | 1 |
| ALK1 | >250 | >208 |
| ALK2 | >250 | >208 |
| ALK3 | >1000 | >833 |
| ALK4 | Inactive | - |
| ALK5 | >1000 | >833 |
| ALK6 | >1000 | >833 |
| ACVR2A | Inactive | - |
| ACVR2B | Inactive | - |
| TGFBR2 | >1000 | >833 |
Experimental Protocols
General Synthesis of 4,7-Diazaspiro[2.5]octane Containing BMPR2 Inhibitors
The synthesis of the target inhibitors involves a key coupling reaction between a functionalized 4,7-diazaspiro[2.5]octane derivative and a di-substituted pyrimidine core.[3][4][5]
Experimental Workflow:
Caption: General synthetic workflow for BMPR2 inhibitors.
Protocol for the Synthesis of a Representative BMPR2 Inhibitor (e.g., Analog of CDD-1281):
This protocol is a representative example based on the general scheme provided in the literature.[3][4][5]
Step 1: Synthesis of 7-Phenyl-4,7-diazaspiro[2.5]octane
-
Detailed protocols for the multi-step synthesis of this specific starting material are often proprietary or described in patents. A general approach involves the reaction of 1-aminocyclopropanecarboxylic acid derivatives.[2]
Step 2: Coupling of 7-Phenyl-4,7-diazaspiro[2.5]octane with 2,4-Dichloro-5-methoxypyrimidine [3][4][5]
-
To a solution of 7-phenyl-4,7-diazaspiro[2.5]octane (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add 2,4-dichloro-5-methoxypyrimidine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Step 3: Further Functionalization (if necessary)
-
The remaining chloro-substituent on the pyrimidine ring can be further displaced with other amines or nucleophiles to generate a library of analogs for structure-activity relationship (SAR) studies.
BMPR2 Kinase Inhibition Assay Protocol
This protocol is a general representation of an in vitro kinase assay to determine the IC50 values of the synthesized inhibitors.
Experimental Workflow:
Caption: Workflow for the BMPR2 kinase inhibition assay.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add recombinant human BMPR2 kinase domain to the wells of a 384-well plate.
-
Add the synthesized inhibitors at varying concentrations (typically a 10-point serial dilution).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km) and a suitable peptide substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
BMPR2 is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a subset of the Transforming Growth Factor-beta (TGF-β) superfamily signaling cascade.[1][6] Dysregulation of this pathway is associated with various diseases, including pulmonary arterial hypertension.[1][6]
Caption: The canonical BMPR2 signaling pathway and the point of inhibition.
Pathway Description:
-
Ligand Binding: A Bone Morphogenetic Protein (BMP) ligand binds to the BMPR2, a type II receptor.
-
Receptor Complex Formation: This binding event recruits and activates a type I receptor (e.g., ALK3 or ALK6).
-
SMAD Phosphorylation: The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.
-
SMAD Complex Formation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.
-
Nuclear Translocation and Gene Transcription: This SMAD complex translocates into the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[1]
-
Inhibition: Small molecule inhibitors containing the 4,7-diazaspiro[2.5]octane scaffold bind to the ATP-binding site of the BMPR2 kinase domain, preventing the phosphorylation cascade and subsequent downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging role of BMPs/BMPR2 signaling pathway in treatment for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 5. BMPR2 - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4,7-diazaspiro[2.5]octane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 4,7-diazaspiro[2.5]octane core?
A1: The synthesis of 4,7-diazaspiro[2.5]octane typically involves multi-step sequences. Two common starting points are diethyl malonate and 1-aminocyclopropane carboxylic acid. One patented method involves using diethyl malonate as a raw material, proceeding through cyclization, Hoffman reaction, hydrolysis, acylation for recyclization, and reduction reactions to obtain the final product.[1][2] Another approach starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, which undergoes substitution, protection, deprotection, and reduction.[3] The choice of route often depends on the availability of starting materials, scale, and desired protecting groups.
Q2: My initial cyclopropanation of diethyl malonate with 1,2-dibromoethane shows a low yield. What are the critical parameters?
A2: Low yield in the synthesis of diethyl 1,1-cyclopropanedicarboxylate is a common issue. Key parameters to control are the base, solvent, temperature, and catalyst. Using a strong base like potassium carbonate (K₂CO₃) or a milder one like potassium bicarbonate (KHCO₃) in a solvent like DMF is typical.[1] Phase-transfer catalysts such as tetrabutylammonium bromide (Bu₄NBr) can significantly improve the reaction rate and yield. Reaction temperature and time are also crucial; some protocols call for reflux at 80°C for 15-16 hours, while others start at room temperature and then heat to 100°C for a shorter period to drive the reaction to completion.[1]
Q3: Are there safer alternatives to hazardous reagents sometimes used in these synthesis routes?
A3: Yes, modern synthetic routes have been developed to avoid hazardous reagents. For instance, some methods have been designed to circumvent the use of boron trifluoride diethyl etherate, which is flammable, explosive, and corrosive.[3][4] Similarly, the choice of reducing agent for converting amide functionalities to amines can be critical. Instead of harsh reducing agents, methods that directly produce the desired amine through a final cyclization step can be employed to avoid this reduction problem altogether.[4]
Q4: I'm having trouble with the final Boc-protection step. What conditions are optimal for this reaction?
A4: The protection of the 4,7-diazaspiro[2.5]octane core with a tert-butoxycarbonyl (Boc) group is a standard procedure. The reaction is typically carried out in an alcohol solvent like ethanol (EtOH) with a base such as sodium hydroxide (NaOH). Di-tert-butyl dicarbonate ((Boc)₂O) is the standard Boc-anhydride reagent. A critical parameter is temperature control; the reaction is often initiated at a low temperature (below 5°C) during the addition of (Boc)₂O and then allowed to slowly warm to room temperature for several hours to ensure complete reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in diethyl 1,1-cyclopropanedicarboxylate synthesis | Inefficient cyclization. | Ensure anhydrous conditions. Optimize the base (K₂CO₃ vs. KHCO₃) and consider adding a phase-transfer catalyst (e.g., Bu₄NBr).[1] Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.[1] |
| Incomplete reduction of amide to amine | Incorrect choice or amount of reducing agent. | Use a suitable reducing agent known to be effective for carbon-oxygen double bond reduction without affecting other functional groups.[3] Consider alternative synthesis routes that avoid this reduction step if possible.[4] |
| Side product formation during Boc-protection | Reaction temperature too high or incorrect stoichiometry. | Maintain a low temperature (0-5°C) during the addition of (Boc)₂O.[2] Use a slight excess of (Boc)₂O and monitor the reaction progress to avoid over-reaction or side product formation. |
| Difficulty in purification of the final product | Presence of closely related impurities. | Column chromatography is a common purification method.[2] Ensure the chosen solvent system provides good separation. Recrystallization can also be an effective final purification step for crystalline products. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Diethyl 1,1-cyclopropanedicarboxylate Synthesis[1]
| Parameter | Embodiment 1 | Embodiment 2 |
| Diethyl Malonate | 24 g | 288 g |
| 1,2-Dibromoethane | 33.8 g | 405.4 g |
| Base | 51.8 g K₂CO₃ | 449.7 g KHCO₃ |
| Catalyst | 0.24 g Bu₄NBr | 1.67 g Bu₄NBr |
| Solvent | 120 mL DMF | 1.5 L DMF |
| Reaction Conditions | 80°C, 15h | Room temp, 16h then 100°C, 2h |
| Yield | 70.3% | 76.3% |
Table 2: Yields for the Final Boc-Protection Step[2]
| Parameter | Embodiment 1 | Embodiment 2 |
| 4,7-Diazaspiro[2.5]octane | 2.8 g | 64.9 g |
| (Boc)₂O | 10.9 g | 252.6 g |
| Base | 2.2 g NaOH | 51 g NaOH |
| Solvent | 40 mL EtOH | 650 mL EtOH |
| Reaction Conditions | <5°C to Room temp, 13h | <5°C to Room temp, 13h |
| Yield | 67.3% | 73% |
Experimental Protocols & Workflows
General Synthesis Workflow
The following diagram illustrates a common multi-step synthesis pathway for Boc-protected 4,7-diazaspiro[2.5]octane starting from diethyl malonate.
Troubleshooting Logic for Low Yield
This diagram provides a logical flow for diagnosing the cause of low yields during the synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate[1]
-
To a 250 mL three-necked reaction flask equipped with a condenser and a drying tube, add 24 g of diethyl malonate, 33.8 g of 1,2-dibromoethane, 51.8 g of K₂CO₃, 0.24 g of Bu₄NBr, and 120 mL of DMF.
-
Heat the mixture in an oil bath to 80°C and maintain a reflux for 15 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to slowly cool to room temperature.
-
Filter the mixture to remove the potassium salts formed during the reaction.
-
Wash the collected solids with 100 mL of ethyl acetate (EA).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting product is 19.6 g of diethyl 1,1-cyclopropanedicarboxylate (yield: 70.3%).
References
- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Overcoming solubility issues with 4,7-Diazaspiro[2.5]octane dihydrochloride in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 4,7-diazaspiro[2.5]octane dihydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a spirocyclic diamine salt. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they offer three-dimensional diversity, which can lead to improved pharmacological properties. This compound and its derivatives are often used as building blocks in the synthesis of novel therapeutic agents, including kinase inhibitors.
Q2: Why is the solubility of this compound a common issue in organic reactions?
As a dihydrochloride salt, this compound is highly polar and possesses a rigid spirocyclic structure. This high polarity makes it readily soluble in aqueous solutions but poorly soluble in many common aprotic organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The salt form needs to be neutralized to the free base to become more soluble in these organic solvents.
Q3: What general strategies can be employed to overcome the poor solubility of amine hydrochloride salts in organic reactions?
The most common strategy is the in-situ neutralization of the hydrochloride salt to its free amine form using a suitable base. The choice of base and solvent is critical and depends on the specific reaction conditions. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The addition of a co-solvent can also improve solubility.
Troubleshooting Guides
Issue 1: Poor solubility of this compound in an acylation reaction.
Problem: You are attempting an acylation reaction with this compound and an acyl chloride in DCM, but the starting material is not dissolving, leading to a heterogeneous mixture and poor reaction conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Solutions:
-
Base Addition: The primary reason for poor solubility is the salt form. The addition of a suitable base is crucial to neutralize the hydrochloride and generate the more soluble free diamine.
-
Recommendation: Add 2.2 to 3.0 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. The excess base will also act as an acid scavenger for the HCl generated during the acylation.
-
-
Solvent System: If the addition of a base is insufficient, the choice of solvent should be re-evaluated.
-
Recommendation: Consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or a mixture of solvents (e.g., DCM/DMF).
-
-
Temperature and Sonication:
-
Recommendation: Gentle warming of the reaction mixture (e.g., to 40 °C) can aid in dissolving the reactants. Additionally, sonication can be used to break up solid aggregates and promote dissolution.
-
Issue 2: Incomplete reaction or side-product formation in amide coupling reactions.
Problem: After successfully dissolving the this compound (with a base), your amide coupling reaction with a carboxylic acid and a coupling agent (e.g., HATU, EDC) is showing low yield of the desired product and potential formation of di-acylated or other side-products.
Solutions:
-
Stoichiometry of the Base: The amount of base is critical. Insufficient base will result in the presence of the protonated amine, which is not nucleophilic. Excess base can sometimes lead to side reactions.
-
Recommendation: Use a precise amount of base (typically 2.2 equivalents for the dihydrochloride salt plus any required for the coupling reaction itself) and add it portion-wise while monitoring the reaction progress.
-
-
Order of Addition: The order in which reagents are added can significantly impact the outcome.
-
Recommendation: Pre-activate the carboxylic acid with the coupling reagent before adding the solution of the free diamine. This can minimize side reactions of the coupling agent with the amine.
-
-
Reaction Temperature: Amide coupling reactions are often exothermic.
-
Recommendation: Maintain a low temperature (e.g., 0 °C) during the addition of the reagents to control the reaction rate and reduce the formation of side products. The reaction can then be allowed to slowly warm to room temperature.
-
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol provides a general method for the acylation of this compound with an acyl chloride.
Materials:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Acyl chloride | 1.1 |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.2 - 3.0 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., DCM or DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (TEA or DIPEA, 2.2-3.0 eq.) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. A visual change from a suspension to a more homogeneous solution may be observed.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observations |
| Water | High | Readily dissolves to form a clear solution. |
| Methanol | Moderate | Soluble with stirring, may require slight warming. |
| Ethanol | Low | Sparingly soluble at room temperature. |
| Dichloromethane (DCM) | Very Low | Essentially insoluble, forms a suspension. |
| Tetrahydrofuran (THF) | Very Low | Essentially insoluble, forms a suspension. |
| Dimethylformamide (DMF) | Low | Slightly soluble, solubility increases with the addition of a base. |
| Dimethyl sulfoxide (DMSO) | Moderate | Soluble, especially with heating and the addition of a base.[1][2][3][4] |
Mandatory Visualization
Synthesis Workflow for a Kinase Inhibitor using 4,7-Diazaspiro[2.5]octane
The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor utilizing 4,7-diazaspiro[2.5]octane as a key building block. This pathway is a representative example of how this scaffold is incorporated into more complex molecules.
Caption: Synthetic workflow for a kinase inhibitor.
References
Technical Support Center: Synthesis of 4,7-diazaspiro[2.5]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-diazaspiro[2.5]octane derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Issue 1: Low Yield in the Initial Cyclopropanation Step
Q: I am experiencing a low yield in the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dibromoethane. What are the potential causes and solutions?
A: Low yields in this reaction can often be attributed to several factors. Firstly, the reaction is sensitive to reaction conditions. Ensure that the reagents are of high purity and the solvent (e.g., DMF) is anhydrous. The choice and handling of the base (e.g., K₂CO₃ or KHCO₃) are also critical; it should be finely powdered and thoroughly dried before use. Reaction temperature and time are key parameters to optimize. Insufficient reaction time or temperatures that are too low may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of side products.
Issue 2: Incomplete Amide Formation
Q: My amide coupling reaction to form the precursor to the spirocycle is showing incomplete conversion. How can I improve this?
A: Incomplete amide formation can be due to several reasons. The activity of your coupling reagents is paramount. Ensure they are fresh and handled under anhydrous conditions. The stoichiometry of the reactants is also important; a slight excess of the amine component or the use of a coupling additive can sometimes drive the reaction to completion. The reaction temperature can also be optimized; while many amide couplings proceed well at room temperature, gentle heating may be required for less reactive substrates. Finally, ensure that your starting materials are pure, as impurities can interfere with the reaction.
Issue 3: Difficulties with the Reduction of the Amide to the Spirocyclic Amine
Q: The reduction of the amide precursor using lithium aluminum hydride (LiAlH₄) is resulting in a low yield of the desired 4,7-diazaspiro[2.5]octane derivative. What are the common pitfalls?
A: The reduction of amides with LiAlH₄ is a powerful transformation but requires careful execution.[1] A primary cause of low yields is the quality and handling of the LiAlH₄. It is extremely reactive with moisture, so all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether). The reaction temperature is also crucial; the addition of LiAlH₄ is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by heating to drive the reaction to completion. Inadequate quenching of the reaction can also lead to product loss. A careful, stepwise addition of water and then a sodium hydroxide solution is a common and effective quenching procedure.
A potential side reaction is the deprotonation of the amide N-H by the hydride, which occurs before the nucleophilic addition.[2] While this is a normal part of the mechanism, ensuring sufficient equivalents of LiAlH₄ are used is important for the subsequent reduction steps.
Issue 4: Challenges with Boc Protection and Deprotection
Q: I am facing issues with either incomplete Boc protection of the spirocycle or incomplete deprotection in a later step. What should I troubleshoot?
A:
-
Incomplete Boc Protection: This can be due to the low nucleophilicity of the secondary amine in the spirocyclic core or steric hindrance.[3] Ensure you are using a sufficient excess of Boc anhydride ((Boc)₂O) and an appropriate base (e.g., triethylamine or NaOH) to drive the reaction.[3] The choice of solvent is also important for ensuring the solubility of all reactants.[3] In some cases, the use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4] A common side reaction to be aware of is the formation of the di-Boc protected product, especially with primary amines, though this is less of a concern with the secondary amines in the 4,7-diazaspiro[2.5]octane core.[3]
-
Incomplete Boc Deprotection: The stability of the Boc group can be influenced by the steric environment.[5] If standard acidic conditions (e.g., TFA in DCM) are not effective, you may need to increase the concentration of the acid, prolong the reaction time, or gently heat the reaction mixture.[5][6] However, be mindful that harsh acidic conditions can lead to side reactions, such as alkylation of other nucleophilic groups in your molecule by the released tert-butyl cation.[5][7] The addition of a scavenger, such as triethylsilane or anisole, can help to trap this reactive cation and prevent unwanted side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 4,7-diazaspiro[2.5]octane derivatives?
A1: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the mono-protected diamine if the reaction is incomplete), and side products from competing reactions. For instance, in the reduction step with LiAlH₄, over-reduction of other functional groups in the molecule could be a source of impurities. During Boc protection, the formation of urea derivatives can sometimes occur if a base is used.[3] Careful monitoring of the reaction by techniques like TLC or LC-MS is crucial for identifying and minimizing the formation of these impurities.
Q2: How can I improve the overall yield of the multi-step synthesis?
A2: Improving the overall yield of a multi-step synthesis requires careful optimization of each individual step.[9] This includes ensuring the purity of starting materials and reagents, using anhydrous solvents when necessary, maintaining an inert atmosphere for sensitive reactions, and carefully controlling reaction temperatures.[10] A thorough workup and purification at each stage are also critical to prevent carrying impurities forward, which can inhibit subsequent reactions.[9] For challenging steps, a design of experiments (DoE) approach can be beneficial for systematically optimizing reaction parameters.
Q3: Are there any safety precautions I should be aware of when using boron trifluoride diethyl etherate in the synthesis?
A3: Yes, boron trifluoride diethyl etherate is a flammable, corrosive, and toxic reagent that should be handled with extreme care in a well-ventilated fume hood.[3] It is sensitive to moisture and will release toxic fumes upon contact with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some synthetic routes have been developed specifically to avoid the use of this reagent to improve safety.[3]
Q4: What is the best method for purifying the final 4,7-diazaspiro[2.5]octane derivative?
A4: The purification method will depend on the physical properties of your final compound (e.g., solid or liquid, polarity) and the nature of the impurities. Common purification techniques include column chromatography on silica gel, recrystallization, or distillation under reduced pressure. For basic compounds like the final amine, an acidic workup to form the salt followed by extraction and then basification and re-extraction can be an effective purification strategy.
Quantitative Data Summary
| Step | Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Diethyl 1,1-cyclopropanedicarboxylate Synthesis | Diethyl malonate, 1,2-dibromoethane | K₂CO₃, Bu₄NBr, DMF, 80°C, 15h | Diethyl 1,1-cyclopropanedicarboxylate | 70.3% | [5] |
| Diethyl 1,1-cyclopropanedicarboxylate Synthesis | Diethyl malonate, 1,2-dibromoethane | KHCO₃, Bu₄NBr, DMF, RT for 16h then 100°C for 2h | Diethyl 1,1-cyclopropanedicarboxylate | 76.3% | [5] |
| 4,7-diazaspiro[2.5]octane Synthesis | 5,8-dioxo-4,7-diazaspiro[2.5]octane | Borane-tetrahydrofuran complex, 66°C, overnight | 4,7-diazaspiro[2.5]octane | 60.1% | [6] |
| Boc Protection | 4,7-diazaspiro[2.5]octane | (Boc)₂O, NaOH, EtOH, 0°C to RT, 13h | tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | 67.3-73% | [6] |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [5]
In a 250 mL three-necked reaction flask equipped with a reflux condenser and a drying tube, add 24 g of diethyl malonate, 33.8 g of 1,2-dibromoethane, 51.8 g of K₂CO₃, 0.24 g of Bu₄NBr, and 120 mL of DMF. Heat the mixture in an oil bath to 80°C and reflux for 15 hours. Monitor the reaction completion by TLC. After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts. Wash the solid with 100 mL of ethyl acetate. Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.
Synthesis of 4,7-diazaspiro[2.5]octane [6]
Under a nitrogen atmosphere, in a 500 mL three-necked reaction flask, dissolve 5.8 g of 5,8-dioxo-4,7-diazaspiro[2.5]octane in 250 mL of THF. After stirring for 10 minutes, add 7.9 g of sodium borohydride. Cool the mixture to 0°C in an ice bath and slowly add 29.4 g of boron trifluoride diethyl etherate dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (66°C) overnight. Monitor the reaction by TLC. Once complete, cool the reaction to 5°C and slowly add 50 mL of ethanol dropwise. Remove the ethanol and THF by distillation under reduced pressure. Add 80 mL of a 1:1 mixture of DCM and ethanol, filter the mixture, and concentrate the filtrate to obtain 4,7-diazaspiro[2.5]octane.
Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate [6]
In a 1 L three-necked reaction flask, add 64.9 g of 4,7-diazaspiro[2.5]octane and 650 mL of ethanol. Control the temperature to below 30°C and slowly add 51 g of NaOH. Cool the mixture to below 5°C and add 252.6 g of (Boc)₂O dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 13 hours. Monitor the reaction completion by TLC. Filter the reaction mixture, remove the solvent from the filtrate, and purify the residue by column chromatography to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.
Visualizations
Caption: Synthetic workflow for 4,7-diazaspiro[2.5]octane derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Troubleshooting workflow for incomplete Boc protection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. quora.com [quora.com]
Technical Support Center: Purification of 4,7-Diazaspiro[2.5]octane Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products. | Consider purification by recrystallization. If impurities persist, column chromatography may be necessary. For related compounds, silica gel chromatography with a dichloromethane/methanol eluent has been used. |
| "Oiling Out" During Recrystallization | The compound is separating from the solution as a liquid instead of forming crystals. This can happen if the solution is too concentrated or cooled too quickly.[1] | - Reduce the initial concentration by adding more solvent.- Slow down the cooling process. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.- Try a different solvent or a co-solvent system. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often effective.[1] |
| Poor Crystal Formation or No Precipitation | The chosen solvent may not be ideal for crystallization. The compound might be too soluble even at low temperatures. | - Screen a variety of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]- If the compound is highly soluble, an anti-solvent crystallization approach can be effective. Dissolve the compound in a good solvent and then add a miscible anti-solvent (in which the compound is insoluble) to induce precipitation.[1] |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis. | Treat the solution with activated charcoal before filtration and crystallization. The charcoal can adsorb colored impurities. For similar diamine purifications, adding decolorizing charcoal to a hot solution has proven effective. |
| Product is Hygroscopic and Difficult to Handle | Amine salts, including dihydrochlorides, can be hygroscopic. | Dry the purified solid thoroughly under vacuum. Store the final product in a desiccator or under an inert atmosphere to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification method for amine salts like this compound is recrystallization.[1] This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For highly impure samples, column chromatography may be employed, often on silica gel or alumina.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The selection of a suitable solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For polar amine salts like dihydrochlorides, polar protic solvents such as ethanol, methanol, isopropanol, or water, and mixtures thereof, are good starting points for screening.[1][2]
Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses of related spirodiamines, common impurities can arise from incomplete cyclization or the formation of polymeric materials.
Q4: My purified this compound has a low melting point or a broad melting range. What does this indicate?
A4: A low or broad melting point is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp and defined melting point. Further purification steps, such as another recrystallization or chromatography, may be necessary to improve the purity.
Q5: What analytical techniques can be used to assess the purity of this compound?
A5: Several analytical techniques can be used to determine the purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. For related Boc-protected compounds, HPLC is a standard quality control method.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition and confirm the correct formation of the dihydrochloride salt.
Quantitative Data Summary
The following table summarizes typical purity and yield data for 4,7-Diazaspiro[2.5]octane derivatives as reported in public literature. Note that specific yields and purities for the dihydrochloride salt may vary depending on the synthetic route and purification method.
| Parameter | Value | Reference |
| Purity (Boc-protected intermediate) | ≥ 97% | Sigma-Aldrich |
| Purity (Boc-protected intermediate, GC) | ≥ 97.4% | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane |
| Yield (Multi-step synthesis of a derivative) | > 70-80% | Benchchem |
Experimental Protocols
Representative Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the initial purity of the material and the specific impurities present.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable recrystallization solvent. Test polar solvents such as ethanol, methanol, isopropanol, and water, as well as their mixtures. The ideal solvent will fully dissolve the compound at an elevated temperature and result in significant precipitation upon cooling.[1][2]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Coupling Efficiency of 4,7-Diazaspiro[2.5]octane Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of these versatile linkers to your molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups on 4,7-Diazaspiro[2.5]octane linkers used for coupling reactions?
The most common functional group is the secondary amine within the diazaspirocyclic core. Often, one of the nitrogen atoms is protected (e.g., with a Boc group) to allow for selective functionalization of the other nitrogen. The unprotected secondary amine is nucleophilic and readily participates in reactions such as N-acylation and N-alkylation.
Q2: Which coupling reactions are typically used to attach the 4,7-Diazaspiro[2.5]octane linker to a molecule of interest?
The most prevalent coupling reaction is amide bond formation , where the secondary amine of the linker reacts with a carboxylic acid on the target molecule. This is often facilitated by standard peptide coupling reagents. Another common method is N-alkylation , where the linker's amine reacts with an alkyl halide or undergoes reductive amination with an aldehyde or ketone.
Q3: How can I monitor the progress of my coupling reaction?
Reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the consumption of the starting materials and the formation of the desired product.
Q4: What are the key considerations for the purification of products containing the 4,7-Diazaspiro[2.5]octane linker?
Purification is typically achieved through column chromatography on silica gel. The choice of solvent system for elution will depend on the polarity of the final product. In some cases, if the product is a salt, recrystallization or preparative HPLC may be necessary.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Low coupling efficiency is a frequent challenge in the synthesis of complex molecules. Several factors can contribute to poor yields when coupling the 4,7-Diazaspiro[2.5]octane linker.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | For amide bond formation, consider using more efficient reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). |
| Steric Hindrance | If the coupling site on either the linker or the substrate is sterically hindered, consider using a linker with a longer spacer arm to reduce steric clash. Optimizing the reaction temperature by gentle heating may also help overcome the activation energy barrier. |
| Inadequate Base | The choice and amount of base are critical. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction and to facilitate the coupling. Ensure at least 2-3 equivalents of the base are used. |
| Presence of Moisture | Coupling reactions, especially those involving carbodiimides, are highly sensitive to moisture, which can hydrolyze the activated species. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reactants | Impurities in the 4,7-Diazaspiro[2.5]octane linker or the coupling partner can interfere with the reaction. Ensure the purity of all starting materials using techniques like NMR and LC-MS. |
| Sub-optimal Reaction Temperature | While many coupling reactions proceed at room temperature, some may require optimization. Try running the reaction at 0 °C to room temperature initially. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be explored, but be mindful of potential side reactions or degradation at higher temperatures. |
Issue 2: Formation of Multiple Products or Byproducts
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Di-acylation/Di-alkylation | If the starting 4,7-Diazaspiro[2.5]octane linker is unprotected, both nitrogen atoms can react. To achieve mono-functionalization, use a starting material where one nitrogen is protected (e.g., with a Boc group). The Boc group can be removed in a subsequent step if desired. |
| Side Reactions of Coupling Reagents | Some coupling reagents can lead to the formation of byproducts. For instance, DCC (Dicyclohexylcarbodiimide) forms a dicyclohexylurea (DCU) byproduct that can sometimes be difficult to remove. Using water-soluble carbodiimides like EDC can simplify the workup, as the urea byproduct can be removed with an aqueous wash. |
| Epimerization | If coupling to a chiral carboxylic acid, there is a risk of epimerization at the stereocenter. Using coupling reagents known to suppress epimerization, such as HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), is recommended. Running the reaction at lower temperatures can also minimize this side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol describes a general method for the acylation of the secondary amine of a mono-Boc-protected 4,7-Diazaspiro[2.5]octane.
Materials:
-
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
-
Carboxylic acid of interest
-
HATU
-
DIPEA
-
Anhydrous DMF or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Example (Hypothetical)
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 6 | 92 |
| Acetic Acid | EDC/HOBt | TEA | DCM | 8 | 85 |
| Phenylacetic Acid | HATU | DIPEA | DMF | 5 | 95 |
Visualizations
Workflow for Troubleshooting Low Coupling Yield
Caption: A stepwise workflow for troubleshooting low yields in coupling reactions.
General Amide Coupling Reaction Pathway
Caption: Simplified pathway for amide bond formation with 4,7-Diazaspiro[2.5]octane.
Technical Support Center: Synthesis of Spirocyclic Amines
Welcome to the technical support center for the synthesis of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these complex and valuable molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of spirocyclic amines, focusing on issues related to reaction yield and purity.
Issue 1: Low or No Yield in Spirocyclization Reaction
Q: My spirocyclization reaction is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent challenge in the synthesis of spirocyclic amines. The underlying causes can often be traced back to starting materials, reaction conditions, or the stability of the product. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Detailed Checklist for Low Yields:
-
Purity of Starting Materials: Impurities in your precursors can inhibit catalysts or lead to side reactions.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization, column chromatography, or distillation.[1]
-
-
Reagent and Catalyst Activity: Catalysts and reagents can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or newly purchased reagents and catalysts. Ensure they are stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
-
Reaction Conditions: The optimal conditions for spirocyclization can be highly substrate-dependent.
-
Solution: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[2]
-
-
Product Stability: The desired spirocyclic amine may be unstable under the reaction or workup conditions.[3]
-
Solution: If product degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. Also, consider using milder workup procedures, such as quenching with a buffered solution instead of a strong acid or base.[3]
-
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing a complex mixture of products. How can I improve the selectivity and simplify purification?
A: The formation of multiple products often points to a lack of selectivity in the reaction, which can be influenced by the choice of protecting groups, reaction conditions, and the inherent reactivity of the substrate.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor reaction selectivity.
Key Considerations for Improving Selectivity:
-
Protecting Group Strategy: The choice of the amine protecting group is critical. It influences the nucleophilicity of the nitrogen and can direct the stereochemical outcome of the reaction.[4][5]
-
Solution: Consider using a different protecting group. For example, a bulky protecting group like tert-butoxycarbonyl (Boc) may favor a different stereochemical pathway compared to a benzyloxycarbonyl (Cbz) group.
-
-
Side Reactions: Competing reaction pathways can lead to a mixture of products.[3]
-
Solution: Adjusting the reaction conditions can help suppress unwanted side reactions. Lowering the temperature, for instance, can often improve selectivity.
-
-
Stereocontrol: The formation of diastereomers is a common challenge in spirocyclic synthesis.
-
Solution: If you are forming a mixture of diastereomers, you may need to re-evaluate your strategy for stereocontrol. This could involve using a chiral catalyst, a chiral auxiliary, or screening different solvents and temperatures to favor the formation of one diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of spirocyclic amines?
A1: The primary challenges include:
-
Construction of the Spirocenter: Creating a quaternary carbon center with high efficiency and stereocontrol can be difficult.
-
Ring Strain: The inherent rigidity of spirocycles can introduce ring strain, making some ring systems challenging to synthesize.[6]
-
Control of Stereochemistry: Spirocyclic amines often contain multiple stereocenters, and controlling both relative and absolute stereochemistry is a significant hurdle.
-
Multi-step Syntheses: The synthesis of complex spirocyclic amines often requires lengthy, multi-step sequences, which can lead to low overall yields.[7]
-
Purification: Separating diastereomers and structurally similar byproducts can be challenging.
Q2: How do I choose the right protecting group for my amine?
A2: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Easily removed in high yield without affecting other functional groups.[5] Common amine protecting groups include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl). The choice depends on the overall synthetic strategy, particularly the need for orthogonal deprotection if other protecting groups are present in the molecule.[4][8]
Q3: What are some key synthetic strategies for preparing spirocyclic amines?
A3: Several powerful methods are commonly used:
-
Aza-Prins Cyclization: This method involves the cyclization of an N-homoallyliminium ion and is effective for constructing nitrogen-containing rings.[9][10]
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming cyclic structures, including spirocycles, from diene precursors.[11][12][13]
-
Intramolecular Hydroamination: This reaction involves the addition of an N-H bond across a double or triple bond within the same molecule to form a heterocyclic ring.[14][15][16]
-
Dearomative Spirocyclization: This approach involves the dearomatization of an aromatic precursor to construct the spirocyclic core.[16]
Q4: My spirocyclic amine is difficult to purify. What techniques can I try?
A4: Purification of spirocyclic amines can be challenging due to their unique structural features. Consider the following:
-
Chromatography: Standard silica gel chromatography is often the first choice. If separation is poor, consider using different solvent systems or alternative stationary phases like alumina.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for purification, especially for separating diastereomers.
-
Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The amine can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization.
Quantitative Data Summary
The following tables summarize reported yields for various synthetic methods used to prepare spirocyclic amines and related structures.
Table 1: Yields for Aza-Prins Cyclization Reactions
| Reactants | Product Type | Yield (%) | Reference |
| 3-Vinyltetrahydroquinoline and 1,2-dicarbonyl compounds | Tricyclic benzazocines | 20-86 | [9],[17] |
| Homoallylamine and various ketones | C-2 functionalized piperidines | 30-87 | [10] |
Table 2: Yields for Spiro-β-Lactam Synthesis
| Method | Reactant Type | Yield (%) | Reference |
| Staudinger reaction (ketene and imine) | Spiro β-lactams | Good | [18] |
| Palladium-catalyzed carbonylation | Spiro-β-lactams | 48-96 |
Table 3: Yields for Multi-step Synthesis of Spirocyclic Amines
| Target Molecule | Number of Steps | Overall Yield (%) | Reference |
| 4,7-Diazaspiro[2.5]octane derivative | 4 | 70 | [19],[20] |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester
This protocol is adapted from a patented procedure and outlines a multi-step synthesis.[21][22]
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
To a 250 mL three-necked flask, add diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), K₂CO₃ (51.8 g), Bu₄NBr (0.24 g), and DMF (120 mL).
-
Heat the mixture to 80°C and reflux for 15 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction to room temperature and filter to remove the potassium salts.
-
Wash the solid with ethyl acetate (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the product. Expected Yield: ~70%[21]
Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate
-
In a 100 mL three-necked flask, dissolve the product from Step 1 (19.6 g) in EtOH (65 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add KOH (5.9 g).
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction completion by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Acidify the aqueous layer and extract the product.
(Subsequent steps including Hoffman reaction, hydrolysis, acylation, cyclization, and reduction are detailed in the cited patents and are necessary to complete the synthesis.) [21][22]
Protocol 2: General Procedure for Aza-Prins Cyclization
This protocol is a general method for the synthesis of tetrahydroazepines.[23]
-
Dissolve the starting amine (e.g., 1-amino-3-triphenylsilyl-4-pentene, 1.0 equiv) in dry DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the aldehyde (1.5 equiv) followed by the catalyst (e.g., FeCl₃, 0.1 equiv).
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of spiro-oxindoles from diallyl oxindole precursors.[13]
-
Dissolve the 3,3-diallyl oxindole substrate (1.0 equiv) in toluene in a flask under a nitrogen atmosphere.
-
Add Grubbs' catalyst (e.g., Grubbs' I, 2 mol%).
-
Stir the reaction at room temperature for approximately 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for Spirocyclic Amine Synthesis
Caption: A generalized workflow for spirocyclic amine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction [mdpi.com]
- 14. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A redox-enabled strategy for intramolecular hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 20. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
- 21. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 22. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 23. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in reactions with 4,7-Diazaspiro[2.5]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane. The primary focus is on preventing the common issue of dimer formation during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of 4,7-Diazaspiro[2.5]octane reactions, and why does it occur?
A1: Dimer formation refers to a side reaction where two molecules of 4,7-Diazaspiro[2.5]octane react with each other to form a larger, dimeric structure. This typically happens when both amine functionalities on the diazacycloalkane are unprotected and can act as nucleophiles, leading to intermolecular reactions. This side reaction consumes the starting material and can complicate the purification of the desired product.
Q2: How can I prevent dimer formation?
A2: The most effective strategy to prevent dimer formation is the use of a protecting group on one of the nitrogen atoms. This selectively blocks the reactivity of one amine, allowing the other to participate in the desired reaction. The tert-butoxycarbonyl (Boc) group is a widely used and highly effective protecting group for this purpose.[1][2] By creating a mono-protected intermediate, such as 4-Boc-4,7-diazaspiro[2.5]octane, you can significantly minimize the occurrence of dimerization.[1][2]
Q3: Why is the Boc protecting group preferred for 4,7-Diazaspiro[2.5]octane?
A3: The tert-butoxycarbonyl (Boc) group is favored for several reasons:
-
Selective Mono-protection: Reaction conditions can be optimized to favor the formation of the mono-Boc protected diamine in high yield.[3][4][5]
-
Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases.
-
Ease of Removal: It can be readily removed under mild acidic conditions, which are often compatible with a variety of other functional groups in the molecule.[2]
Q4: Can other protecting groups be used?
A4: Yes, other protecting groups like the benzyl (Bn) group can also be employed.[6][7] The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. For instance, the benzyl group is typically removed by catalytic hydrogenolysis, which might not be suitable if other reducible functional groups are present.
Q5: How can I confirm if a dimer has formed in my reaction?
A5: Dimer formation can be identified using standard analytical techniques:
-
Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the 4,7-Diazaspiro[2.5]octane monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show a more complex set of signals than expected for the desired product, indicating the presence of impurities. The dimer will have a distinct set of peaks.
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 4,7-Diazaspiro[2.5]octane and its derivatives.
Issue 1: Significant Dimer Formation Observed
| Possible Cause | Recommended Solution |
| Both amine groups of 4,7-Diazaspiro[2.5]octane are unprotected. | Utilize a mono-protected version of the diamine, such as 4-Boc-4,7-diazaspiro[2.5]octane. This is the most effective way to prevent dimerization. |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry, ensuring that the electrophile is not used in large excess, which could promote side reactions. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
Issue 2: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for the formation of byproducts. Ensure all reagents are of high purity and anhydrous if the reaction is moisture-sensitive. For N-alkylation reactions with alkyl bromides, consider using a more polar solvent like DMF or DMSO and a stronger, non-nucleophilic base like cesium carbonate. The addition of a catalytic amount of potassium iodide can also improve the reaction rate.[8] |
| Loss of product during workup and purification. | Check the solubility of your product to avoid losses during extraction. Ensure the pH of the aqueous layer is appropriate to prevent your product from remaining in the aqueous phase. |
| Side reactions other than dimerization. | Analyze the crude reaction mixture by LC-MS and NMR to identify major byproducts. This will help in understanding the competing reaction pathways and optimizing the conditions to favor the desired product. |
Issue 3: Difficulty in Achieving Selective Mono-protection
| Possible Cause | Recommended Solution |
| Formation of di-protected byproduct. | Carefully control the stoichiometry of the protecting group reagent (e.g., (Boc)2O). Using one equivalent or slightly less of the protecting agent is often recommended. A common strategy involves the in-situ formation of the mono-hydrochloride salt of the diamine before the addition of the Boc-anhydride, which favors mono-protection.[5] |
| Low yield of the mono-protected product. | Optimize the reaction conditions, including the solvent, base, and temperature. For mono-Boc protection, a one-pot procedure using Me3SiCl to generate HCl in situ followed by the addition of (Boc)2O has been shown to be effective.[3][4] |
Quantitative Data on Mono-Boc Protection
The following table summarizes different reaction conditions for the selective mono-Boc protection of diamines, providing an indication of the expected yields.
| Diamine | HCl Source (1 eq.) | Base | Solvent | (Boc)₂O (eq.) | Yield of Mono-Boc Product | Reference |
| Cyclohexane-1,2-diamine | Me₃SiCl | - | Anhydrous Methanol | 1 | 66% | [3][4] |
| Cyclohexane-1,2-diamine | SOCl₂ | - | Anhydrous Methanol | 1 | 41% | [3][4] |
| Ethylenediamine | HCl gas | - | 50% Aqueous Methanol | 1 | 87% | [5] |
| 1,3-Diaminopropane | HCl gas | - | 50% Aqueous Methanol | 1 | 85% | [5] |
Note: While these examples are for other diamines, the principles are directly applicable to 4,7-Diazaspiro[2.5]octane.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diamine[3][4][9]
This protocol describes a one-pot method for the selective mono-protection of a diamine using in-situ generated HCl.
Materials:
-
Diamine (e.g., 4,7-Diazaspiro[2.5]octane)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing dimer formation.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Storage and handling recommendations for hygroscopic 4,7-Diazaspiro[2.5]octane dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of the hygroscopic compound 4,7-Diazaspiro[2.5]octane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
This compound is a spirocyclic organic compound. Its dihydrochloride salt form, like many amine hydrochlorides, has a tendency to attract and absorb moisture from the atmosphere. This hygroscopic nature can affect the compound's physical state, potency, and reactivity if not stored and handled correctly.
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) when handling this compound.
Q3: How should I store unopened containers of this compound?
Unopened containers should be stored in a cool, dry, and well-ventilated area. Based on recommendations for similar spirocyclic compounds and amine hydrochlorides, a storage temperature between 2°C and 8°C is advised. For long-term storage, some similar compounds are stored at -20°C . Always refer to the manufacturer's specific recommendations if available. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize moisture and air exposure.
Q4: The compound has formed clumps. Can I still use it?
Clumping is a common sign of moisture absorption. While the compound may still be usable, its water content is no longer negligible, which can impact the accuracy of weighing and subsequent reactions. If the integrity of your experiment relies on a precise amount of the anhydrous compound, it is recommended to use a fresh, non-clumped vial. For less sensitive applications, you may still be able to use the material, but be aware of the potential for reduced activity or side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty in obtaining an accurate weight | The compound is rapidly absorbing atmospheric moisture on the balance. | Use a low-humidity environment for weighing, such as a glove box or a room with a dehumidifier.[2] Weigh the compound quickly in a pre-tared, sealed container. |
| Compound appears wet or has turned into a liquid | Severe moisture absorption due to improper storage or handling. | The compound is likely oversaturated with water and should be discarded. Review your storage and handling procedures to prevent this from happening with new batches. |
| Inconsistent experimental results | Variable water content in the reagent from one use to the next. | Implement stringent hygroscopic handling procedures. Aliquot the compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air. |
| Visible degradation or change in color | Potential chemical instability, possibly accelerated by moisture. | Do not use the compound. Contact the manufacturer for information on stability and potential degradation products. Ensure storage conditions are optimized to prevent degradation. |
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the integrity and stability of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term) | To slow down potential degradation and minimize moisture absorption. |
| Atmosphere | Store under a dry, inert gas (e.g., Argon, Nitrogen). | Prevents moisture absorption and oxidation. |
| Container | Tightly sealed, airtight container. Original packaging is ideal. | Protects the compound from atmospheric moisture. |
| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures a stable storage environment and safety. |
Experimental Protocols
Protocol for Weighing a Hygroscopic Compound:
-
Preparation: Prepare all necessary equipment (spatulas, weigh boats, vials) and ensure they are clean and dry. If possible, place them in a desiccator to remove any adsorbed moisture.
-
Controlled Environment: Perform the weighing in a controlled environment with low humidity. A glove box with a dry inert atmosphere is the ideal setting. If a glove box is not available, a balance with a draft shield in a room with a powerful dehumidifier can be used.
-
Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare the weight.
-
Quick Transfer: Quickly transfer the desired amount of this compound to the tared container. Minimize the time the stock bottle and the weighing container are open.
-
Seal and Record: Immediately seal the container and record the final weight.
-
Work in Small Batches: To avoid repeated exposure of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials upon receiving the shipment.
Workflow for Handling Hygroscopic Compounds
Caption: Logical workflow for receiving, storing, and handling hygroscopic compounds.
References
Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4,7-diazaspiro[2.5]octane dihydrochloride. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4,7-diazaspiro[2.5]octane?
A1: Common starting materials include 1-aminocyclopropanecarboxylic acid or derivatives of diethyl malonate and 1,2-dibromoethane. The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.
Q2: Are there any particularly hazardous reagents to be aware of during the synthesis?
A2: Some published synthetic routes utilize hazardous reagents such as boron trifluoride diethyl etherate, which is flammable, corrosive, and can release toxic hydrogen fluoride gas upon contact with moisture.[1] Alternative, safer routes that avoid such reagents have been developed and are detailed in the experimental protocols below.
Q3: What are the critical reaction steps that influence the overall yield and purity?
A3: The cyclization and reduction steps are critical for achieving a high overall yield and purity. Inefficient ring formation can lead to multiple byproducts that are difficult to separate. The choice of reducing agent and reaction conditions is also crucial to avoid side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most steps in this synthesis. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.
Q5: What is the best way to purify the final this compound product?
A5: The final product is typically purified by recrystallization. The choice of solvent for recrystallization is critical and may require some optimization. Washing the filtered solid with a suitable solvent, such as acetone or ether, helps to remove excess acid and other impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial cyclization step | - Incomplete reaction.- Side reactions due to incorrect temperature or stoichiometry. | - Monitor the reaction closely using TLC to ensure completion.- Carefully control the reaction temperature and the molar ratios of the reactants as specified in the protocol. |
| Difficulty in reducing the amide intermediate | - Inactive or insufficient reducing agent.- Unsuitable solvent or reaction temperature. | - Use a fresh, active batch of the reducing agent (e.g., LiAlH₄).- Ensure the solvent is anhydrous and the reaction is carried out at the recommended temperature. |
| Formation of multiple byproducts | - Non-optimized reaction conditions.- Presence of impurities in starting materials. | - Adhere strictly to the reaction parameters outlined in the protocol.- Use high-purity starting materials. |
| Incomplete conversion to the dihydrochloride salt | - Insufficient amount of hydrochloric acid.- Inefficient mixing. | - Use a slight excess of hydrochloric acid to ensure complete protonation of both amine groups.- Ensure vigorous stirring during the addition of hydrochloric acid. |
| Product is off-white or yellow after purification | - Presence of residual impurities. | - Perform an additional recrystallization step.- Consider treatment with activated charcoal to remove colored impurities. |
Experimental Protocols
Synthesis of 4,7-Diazaspiro[2.5]octane Free Base
This protocol is adapted from patent CN108863958A, which describes a high-yield synthesis from 1-aminocyclopropanecarboxylic acid.[2]
Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid
-
To a suspension of 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) in ethanol (10 L), add thionyl chloride (883.4 g, 7.43 mol) dropwise at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Wash the resulting solid with tetrahydrofuran (3 x 1 L) to obtain the ethyl ester derivative.
-
Yield: ~100%[2]
-
Step 2: Acylation
-
Suspend potassium bicarbonate (1982 g, 19.8 mol) in water (1.5 L) and add the product from Step 1 (819.8 g, 4.95 mol).
-
Add dichloromethane (2.5 L) and cool the mixture to 0-10°C.
-
Add chloroacetyl chloride (838.6 g, 7.43 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 2.0 L).
-
Combine the organic phases, wash with saturated brine (2.0 L), dry over anhydrous sodium sulfate, and concentrate to yield the chloroacetamide derivative.
-
Yield: 87.1%[2]
-
Step 3: Cyclization
-
Suspend the chloroacetamide derivative (882.0 g, 4.29 mol) in ice water (3.6 L) and add benzylamine (919.1 g, 8.58 mol).
-
Stir at approximately 10°C for 15 minutes, then heat to 50°C for 1 hour.
-
Add potassium carbonate (592.8 g, 4.29 mol) and heat the mixture to 80°C for 6 hours.
-
Cool the reaction to 0-5°C to precipitate the product.
-
Filter and dry the solid to obtain the cyclic amide intermediate.
-
Yield: 80.1%[2]
-
Step 4: Reduction to 4,7-Diazaspiro[2.5]octane
Note: The patent suggests a reduction step, but for a safer alternative, a method avoiding hazardous reducers is preferable. A suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent like THF can be used, as suggested in other literature for similar reductions.
-
Carefully add the cyclic amide from Step 3 to a suspension of a suitable reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Stir the reaction at an appropriate temperature (e.g., reflux) until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by sequential addition of water and aqueous NaOH.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude 4,7-diazaspiro[2.5]octane free base.
Conversion to this compound
-
Dissolve the crude 4,7-diazaspiro[2.5]octane free base in a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) with vigorous stirring. At least two molar equivalents of HCl are required.
-
A white precipitate of the dihydrochloride salt should form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Filter the solid, wash with a cold solvent (e.g., acetone or diethyl ether) to remove excess acid and impurities.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
| Step | Reactant | Product | Reported Yield | Reference |
| 1 | 1-Aminocyclopropanecarboxylic acid | Ethyl 1-aminocyclopropanecarboxylate | ~100% | CN108863958A[2] |
| 2 | Ethyl 1-aminocyclopropanecarboxylate | Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate | 87.1% | CN108863958A[2] |
| 3 | Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate | 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one | 80.1% | CN108863958A[2] |
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Technical Support Center: PROTAC Synthesis with Diazaspiro Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating diazaspiro linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using rigid diazaspiro linkers in PROTAC synthesis compared to more flexible linkers like PEG or alkyl chains?
A1: Diazaspiro linkers offer several key advantages due to their rigid, three-dimensional structures:
-
Improved Cell Permeability: The rigidity of diazaspiro linkers can lead to a more compact molecular shape, which may improve passive diffusion across cell membranes.
-
Enhanced Intracellular Accumulation: Studies have shown that PROTACs with rigid spirocyclic structures can have markedly higher intracellular concentrations.[1]
-
Reduced Conformational Flexibility: A more constrained linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to more favorable ternary complex formation.
-
Improved Pharmacokinetic Properties: The introduction of rigidifying motifs like diazaspirocycles has been shown to improve the metabolic stability and overall pharmacokinetic profile of PROTACs.
Q2: What are the potential disadvantages or challenges associated with diazaspiro linkers?
A2: While advantageous, the rigidity of diazaspiro linkers can also present challenges:
-
Reduced Ternary Complex Stability: Excessive rigidity can sometimes compromise the adaptability required for the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[1]
-
Synthesis Complexity: The synthesis of diazaspiro-containing building blocks can be more complex than that of simple linear linkers.
-
Solubility Issues: The introduction of rigid, hydrophobic scaffolds can sometimes decrease the aqueous solubility of the final PROTAC molecule.
Q3: Which E3 ligases are commonly recruited when using diazaspiro-linked PROTACs?
A3: PROTACs with diazaspiro linkers have been successfully developed to recruit common E3 ligases, including Cereblon (CRBN) using pomalidomide-based ligands and MDM2.[1] The choice of E3 ligase is often dictated by the specific target protein and the desired cellular context.
Q4: How do I choose the appropriate attachment points for a diazaspiro linker on my target and E3 ligase ligands?
A4: The selection of attachment points is critical for PROTAC efficacy. The linker should be attached to a solvent-exposed region of each ligand that does not interfere with its binding to the respective proteins. Computational modeling and analysis of co-crystal structures of the ligands bound to their proteins can help identify suitable exit vectors for linker attachment.
Troubleshooting Guide
Synthesis and Purification
Problem 1: Low yield during the coupling of the diazaspiro linker with the E3 ligase or target protein ligand.
-
Potential Cause: Steric hindrance due to the rigid and bulky nature of the diazaspiro linker and the ligands.
-
Recommended Action:
-
Use a more potent coupling reagent: Standard coupling reagents may be inefficient. Switch to a more powerful reagent like HATU or HBTU, which are known to be more effective for sterically hindered reactions.
-
Optimize reaction conditions:
-
Ensure anhydrous (water-free) conditions, as moisture can deactivate the coupling reagents.
-
Increase the reaction temperature. Microwave heating can sometimes be effective in overcoming steric barriers.
-
Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the reaction.
-
-
Increase equivalents of reagents: A slight excess of the coupling reagent and the less precious binding partner can help drive the reaction to completion.
-
Problem 2: Difficulty in purifying the final diazaspiro-PROTAC, with multiple peaks observed on HPLC.
-
Potential Cause:
-
Incomplete reaction leading to a mixture of starting materials and the final product.
-
Presence of diastereomers if chiral centers are present.
-
Degradation of the product during purification.
-
-
Recommended Action:
-
Optimize purification method: Reverse-phase preparative HPLC is often the method of choice for purifying PROTACs. Experiment with different solvent gradients (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to achieve better separation.
-
LC-MS analysis of peaks: Use liquid chromatography-mass spectrometry (LC-MS) to identify the molecular weights of the components in each peak to distinguish between starting materials, byproducts, and the desired product.
-
Chiral separation: If diastereomers are suspected, a chiral HPLC column may be necessary for separation.
-
Biological Evaluation
Problem 3: The synthesized diazaspiro-PROTAC shows good binding to the target protein and E3 ligase in binary assays but fails to induce significant protein degradation.
-
Potential Cause: The rigid linker may not allow for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase). The distance or orientation between the target and the E3 ligase might be suboptimal for ubiquitination.
-
Recommended Action:
-
Synthesize a library of PROTACs with different linker lengths and attachment points: Even with rigid linkers, small changes in length or the position of attachment can significantly alter the geometry of the ternary complex.
-
Biophysical analysis of ternary complex formation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the cooperativity of ternary complex formation. A lack of positive cooperativity may indicate a strained or unproductive complex.
-
Problem 4: Poor aqueous solubility of the final diazaspiro-PROTAC.
-
Potential Cause: The rigid, often hydrophobic nature of the diazaspiro linker, combined with lipophilic ligands, can lead to poor solubility.
-
Recommended Action:
-
Incorporate solubilizing groups: If possible, modify the linker or one of the ligands to include more polar functional groups, such as hydroxyl or ether moieties, without compromising binding affinity.
-
Formulation strategies: For in vitro assays, using co-solvents like DMSO is standard. For in vivo studies, formulation approaches such as the use of amorphous solid dispersions may be necessary to improve solubility and bioavailability.
-
Data Presentation
Table 1: Illustrative Synthesis and Degradation Data for PROTACs with Different Linker Types
| PROTAC ID | Linker Type | Target Protein | E3 Ligase | Synthesis Yield (%) | Purity (HPLC, %) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG-4 | BRD4 | CRBN | 45 | >98 | 15 | >95 |
| PROTAC-B | Alkyl-C8 | BRD4 | CRBN | 52 | >98 | 25 | >90 |
| PROTAC-C | Diazaspiro[3.3]heptane | BRD4 | CRBN | 38 | >97 | 8 | >95 |
| PROTAC-D | Diazaspiro[4.5]decane | EZH2 | MDM2 | 35 | >98 | 50 | >90 |
Note: Data is illustrative and serves to compare general trends. Actual results will vary depending on the specific ligands and reaction conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of a Diazaspiro Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a commercially available diazaspiro linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected diazaspiro linker (e.g., N-Boc-2,6-diazaspiro[3.3]heptane)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stir bar
Procedure:
-
Dissolve the Boc-protected diazaspiro linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diazaspiro linker. The resulting TFA salt can often be used directly in the next coupling step after solvent removal.
Protocol 2: Amide Coupling of a Diazaspiro Linker to a Carboxylic Acid-Functionalized Ligand
This protocol describes the coupling of the deprotected diazaspiro linker from Protocol 1 to a ligand containing a carboxylic acid using HATU.
Materials:
-
Deprotected diazaspiro linker
-
Carboxylic acid-functionalized ligand (e.g., E3 ligase or target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, nitrogen or argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected diazaspiro linker (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a PROTAC with a diazaspiro linker.
References
Validation & Comparative
Characterization of PROTACs with 4,7-Diazaspiro[2.5]octane Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This guide provides a comparative analysis of PROTACs featuring 4,7-diazaspiro[2.5]octane linkers against those with more conventional linear linkers, such as polyethylene glycol (PEG) and alkyl chains. While direct head-to-head comparative studies with extensive experimental data for the 4,7-diazaspiro[2.5]octane linker are limited in publicly available literature, this guide synthesizes existing knowledge on spirocyclic and rigid linkers to provide a framework for their characterization and potential advantages.
The Rise of Rigid and Spirocyclic Linkers
Traditionally, flexible linkers like PEG and alkyl chains have been widely employed in PROTAC design due to their synthetic accessibility. However, there is a growing body of evidence suggesting that more rigid and conformationally constrained linkers, such as those incorporating spirocyclic scaffolds, can offer significant advantages. The 4,7-diazaspiro[2.5]octane moiety introduces a three-dimensional, rigid structure into the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to the target protein and E3 ligase. This can lead to enhanced ternary complex stability and improved degradation efficiency.
Comparative Performance Metrics
The performance of PROTACs is evaluated based on several key metrics. The following table summarizes the anticipated and reported characteristics of PROTACs with 4,7-diazaspiro[2.5]octane linkers in comparison to those with flexible PEG and alkyl linkers.
| Performance Metric | 4,7-Diazaspiro[2.5]octane Linkers | Flexible (PEG/Alkyl) Linkers | Rationale and Supporting Insights |
| Degradation Efficiency (DC50) | Potentially lower (more potent) | Variable | The rigid structure of the spirocyclic linker can lead to a more favorable and stable ternary complex, resulting in more efficient degradation at lower concentrations. |
| Maximum Degradation (Dmax) | Potentially higher | Variable | A stable ternary complex is more likely to lead to efficient ubiquitination and subsequent complete degradation of the target protein. |
| Selectivity | Potentially higher | Variable | The constrained conformation imposed by the spirocyclic linker may disfavor binding to off-target proteins, leading to improved selectivity. |
| Cell Permeability | Potentially improved | Can be challenging due to high molecular weight and polarity | Rigidification of the linker can shield polar groups and reduce the 3D polar surface area, which may enhance passive diffusion across cell membranes. |
| Metabolic Stability | Potentially higher | Can be susceptible to metabolism | The spirocyclic core is generally more resistant to enzymatic degradation compared to linear PEG or alkyl chains. |
| Solubility | Variable, may require optimization | PEG linkers generally improve solubility | The overall solubility of the PROTAC will depend on the properties of the warhead and E3 ligase ligand in addition to the linker. |
Experimental Protocols for Characterization
To rigorously evaluate the performance of PROTACs with 4,7-diazaspiro[2.5]octane linkers, a series of key experiments are required. Detailed protocols for these assays are outlined below.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. The DC50 and Dmax values can be calculated by plotting the percentage of remaining protein against the PROTAC concentration.
In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated target ubiquitination.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E3 ligase complex, E1 and E2 enzymes, ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein to detect the characteristic laddering pattern of ubiquitinated protein.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and plot cell viability against PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assay
This assay evaluates the ability of the PROTAC to bring together the target protein and the E3 ligase.
Protocol (using NanoBRET™ as an example):
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate and label the HaloTag®-E3 ligase with a fluorescent ligand.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the formation of the ternary complex.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental procedures involved in PROTAC characterization, the following diagrams are provided.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The exploration of novel linker chemistries is a promising avenue for the development of next-generation PROTACs with enhanced therapeutic properties. While comprehensive experimental data on PROTACs incorporating 4,7-diazaspiro[2.5]octane linkers remains to be broadly published, the principles of rigid linker design suggest their potential to improve degradation efficiency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to characterize and benchmark these innovative molecules against established linker technologies. As more data becomes available, a clearer understanding of the structure-activity relationships governing spirocyclic linkers will undoubtedly emerge, further fueling the advancement of targeted protein degradation.
4,7-Diazaspiro[2.5]octane Dihydrochloride: A Comparative Guide to a Novel Diamine Linker
In the landscape of drug development, particularly in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, safety, and pharmacokinetic properties. Among the diverse array of linkers, diamines play a pivotal role in connecting the targeting moiety to the payload. This guide provides an objective comparison of 4,7-Diazaspiro[2.5]octane dihydrochloride, a unique spirocyclic diamine, with other commonly employed diamine linkers such as piperazine and ethylenediamine.
The rigid, three-dimensional structure of 4,7-Diazaspiro[2.5]octane offers distinct advantages in pre-organizing the conformation of the final conjugate, which can lead to improved target engagement and biological activity. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in linker selection.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a linker, such as lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight, significantly influence the overall characteristics of the resulting drug conjugate, including its solubility, permeability, and metabolic stability.
| Property | 4,7-Diazaspiro[2.5]octane | Piperazine | Ethylenediamine |
| Structure | A spirocyclic diamine with a rigid three-dimensional conformation. | A six-membered heterocyclic amine with a chair conformation. | A flexible, linear aliphatic diamine. |
| Calculated LogP (cLogP) | -0.5[1] | -1.1 | -1.4 |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[1] | 24.1 Ų | 52.0 Ų |
| Molecular Weight ( g/mol ) | 112.17[1] | 86.14 | 60.10 |
| Flexibility | Rigid | Semi-rigid | Flexible |
Note: cLogP and TPSA values are calculated for the free base form of the diamines.
Impact on Drug Conjugate Performance
The choice of diamine linker can profoundly impact the key performance indicators of a therapeutic conjugate. While direct head-to-head experimental data for this compound across all parameters in a single conjugate system is limited, we can infer its potential performance based on the known advantages of spirocyclic and rigid linkers.
Solubility
The introduction of a linker can significantly alter the aqueous solubility of a drug conjugate. While flexible linkers like those based on polyethylene glycol (PEG) are often used to enhance solubility, rigid linkers like piperazine can also improve this property upon protonation.[2][3][] The spirocyclic nature of 4,7-Diazaspiro[2.5]octane, combined with its diamine functionality, suggests it can contribute favorably to the solubility of the overall molecule, particularly in its dihydrochloride salt form.
Permeability
Cell permeability is a crucial factor for the efficacy of intracellularly acting drugs like PROTACs. The linker plays a significant role in modulating a PROTAC's ability to cross the cell membrane. Studies have shown that rigid linkers, including those containing piperazine moieties, can be beneficial for the cell permeability of PROTACs.[2][5] The rigid structure of 4,7-Diazaspiro[2.5]octane is expected to pre-organize the PROTAC into a conformation that is more amenable to passive diffusion across the cell membrane. Linkers that allow for the formation of folded conformations with a reduced polar surface area tend to improve permeability.[5][6]
Stability
Linker stability is paramount for ADCs to prevent premature release of the cytotoxic payload in systemic circulation, which can lead to off-target toxicity. The stability of a linker is influenced by its chemical nature and the steric environment. The rigid spirocyclic scaffold of 4,7-Diazaspiro[2.5]octane can sterically shield the adjacent bonds from enzymatic or chemical degradation, potentially leading to enhanced plasma stability compared to more flexible linkers like ethylenediamine.
Efficacy and Cytotoxicity
The linker is not merely a spacer but an active component that influences the biological activity of the conjugate. The rigid nature of 4,7-Diazaspiro[2.5]octane can help to optimally position the warhead and the targeting ligand for efficient interaction with their respective biological targets. This can lead to improved potency and selectivity. For instance, in the context of PROTACs, a rigid linker can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[2] In ADCs, the choice of linker can impact the cytotoxic potency.[7][8]
Experimental Protocols
Accurate and reproducible experimental data is essential for the objective comparison of different diamine linkers. Below are detailed methodologies for key assays used to evaluate the performance of drug conjugates.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a biological membrane.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq)) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a drug conjugate in plasma.
-
Incubation: The test conjugate is incubated in fresh plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the conjugate and any released payload is collected.
-
Quantification: The concentration of the intact conjugate and/or the released payload is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the intact conjugate remaining at each time point is calculated relative to the initial concentration at time zero.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of a drug conjugate on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the drug conjugate for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic SDS solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Visualizing the Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to linker design and evaluation.
Caption: Mechanism of action of a PROTAC, highlighting the role of the linker in forming a ternary complex.
Caption: Key properties of diamine linkers and their influence on the overall performance of a drug conjugate.
Caption: A generalized experimental workflow for the comparative evaluation of different diamine linkers.
Conclusion
The selection of a diamine linker is a critical decision in the design of advanced drug conjugates. This compound presents a compelling alternative to more traditional linkers like piperazine and ethylenediamine. Its rigid, spirocyclic structure offers the potential for improved physicochemical and pharmacokinetic properties, including enhanced stability and cell permeability, which can translate to improved therapeutic efficacy. While direct comparative data remains an area for further research, the principles of medicinal chemistry and the available data on related spirocyclic systems suggest that 4,7-Diazaspiro[2.5]octane is a promising building block for the next generation of targeted therapies. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel linkers, enabling a data-driven approach to drug design and development.
References
- 1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Fulcrum of Efficacy: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand.[1][2][3] The choice between a rigid and a flexible linker can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1][4] This guide provides an objective, data-driven comparison to inform the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase.[4] The linker's length, chemical composition, and conformational freedom dictate the spatial arrangement of these two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings) |
| Ternary Complex Formation | Can adopt multiple conformations, potentially increasing the probability of forming a productive complex.[4] However, high flexibility can lead to an entropic penalty upon binding.[4][5] | Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[1][4] This may lead to more stable and potent ternary complexes.[4] |
| Degradation Efficiency | Often a good starting point in initial screening to identify active degraders.[4] In some cases, flexible linkers show superior degradation.[4] | Can lead to improved potency and selectivity.[4][6] |
| Physicochemical Properties | PEG linkers can improve solubility and permeability.[6] Alkyl chains can be hydrophobic, potentially impacting solubility.[5] | Can improve metabolic stability and other pharmacokinetic properties.[2] |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify in length.[2] | Synthesis can be more complex.[2][6] |
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][5] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[5] The following tables summarize representative data from different studies to illustrate the impact of linker type on PROTAC performance.
Table 1: Comparison of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Type | E3 Ligase | DC50 | Dmax (%) | Cell Line |
| MZ1 | Flexible (PEG) | VHL | ~19 nM | >95 | HeLa |
| AT1 | Rigidified Analog of MZ1 | VHL | ~25 nM | >90 | HeLa |
| ARV-771 | Flexible (Alkyl-ether) | VHL | <1 nM | >90 | 22Rv1 |
| Compound 8 | Rigid (Piperazine) | VHL | 1.6 nM | >98 | RS4;11 |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Table 2: Comparison of PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 54 | Flexible (PEG) | cIAP | Degradation at 3 µM | Not Reported | 22Rv1 |
| PROTACs 55-57 | Rigid (Disubstituted phenyl) | cIAP | No Activity | Not Reported | 22Rv1 |
This example from Shibata et al. demonstrates a case where increasing linker rigidity led to impaired degradation potency, highlighting that the optimal linker choice is target-dependent.[7]
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and having robust experimental protocols are crucial for evaluating and comparing PROTACs with different linkers.
PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[8] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7][9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[6][8]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A systematic approach is necessary to characterize the efficacy of a novel PROTAC.[10] The workflow typically involves a series of cellular and in vitro assays to confirm the mechanism of action, determine potency, and assess selectivity.[10]
Caption: A typical experimental workflow for comparing PROTACs.
Detailed Experimental Protocols
To aid in the evaluation and optimization of PROTAC linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Protein Degradation by Western Blot
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[10] Normalize the target protein signal to the loading control signal.[10] Calculate the percentage of protein degradation relative to the vehicle-treated control.[10] Generate a dose-response curve to determine the DC50 and Dmax values.[10]
Protocol 2: Target Ubiquitination Assay
Objective: To confirm that PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 1.[10]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10]
-
Pull-down: Add Protein A/G magnetic beads to pull down the complex. Wash the beads to remove non-specific binders.[10]
-
Elution and Western Blot: Elute the proteins from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[10]
-
Data Analysis: An increase in high-molecular-weight ubiquitinated target protein in the PROTAC-treated sample, which is further enhanced with proteasome inhibitor co-treatment, confirms ubiquitination.[10]
Protocol 3: Ternary Complex Formation Assays (e.g., TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex and determine cooperativity.
Methodology:
-
Reagents: Purified recombinant POI and E3 ligase complex, fluorescently labeled antibodies or tags for the POI and E3 ligase, and the PROTAC of interest.
-
Assay Setup: In a microplate, combine the POI and E3 ligase with varying concentrations of the PROTAC.
-
TR-FRET Measurement: Use a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the proximity between the labeled POI and E3 ligase.
-
Data Analysis: An increased TR-FRET signal indicates the formation of the ternary complex. By titrating the PROTAC, a binding curve can be generated to determine the affinity of the PROTAC in mediating complex formation. Cooperativity (α) can be calculated by comparing the binding affinities of the binary and ternary interactions.[1] An α value greater than 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the binding of the other.[1]
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[2] Flexible linkers, such as PEG and alkyl chains, offer synthetic convenience and conformational adaptability.[2] In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[2][5] The future of PROTAC linker design will likely involve a more rational, structure-guided approach, leveraging computational modeling and structural biology to predict optimal linker geometries.[4] A systematic exploration of both flexible and rigid linker space, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Efficacy of 4,7-Diazaspiro[2.5]octane-based PROTACs in Cell-Based Assays: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly focused on the design and optimization of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The linker component of these heterobifunctional molecules plays a critical role in their efficacy. This guide aims to provide a comparative analysis of PROTACs based on the 4,7-diazaspiro[2.5]octane scaffold, evaluating their performance in key cell-based assays against alternative linker technologies.
Therefore, this guide will establish a framework for such a comparison by outlining the critical cell-based assays and experimental protocols necessary to evaluate the efficacy of any given PROTAC, including a hypothetical 4,7-diazaspiro[2.5]octane-based PROTAC. We will use illustrative data from studies comparing well-established linker classes to provide context and a basis for future comparative studies.
The PROTAC Mechanism of Action and the Role of the Linker
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker is a crucial determinant of the stability and geometry of this ternary complex, directly impacting the efficiency of protein degradation.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Comparative Data Presentation: A Framework for Evaluation
To objectively compare the efficacy of a novel linker class like 4,7-diazaspiro[2.5]octane, it is essential to synthesize a series of PROTACs targeting the same protein (e.g., BRD4) and utilizing the same E3 ligase ligand (e.g., for Cereblon or VHL), while varying the linker. The following tables provide a template for presenting the quantitative data that would be generated from such a study.
Table 1: Comparative Degradation Efficacy (DC50 and Dmax) of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-1 | 4,7-Diazaspiro[2.5]octane | X | Data to be determined | Data to be determined | MV4-11 |
| Control-PEG | PEG | 12 | 15 | >95 | MV4-11 |
| Control-Alkyl | Alkyl | 12 | 25 | >90 | MV4-11 |
| Hypothetical-2 | 4,7-Diazaspiro[2.5]octane | Y | Data to be determined | Data to be determined | HeLa |
| Control-PEG | PEG | 12 | 20 | >95 | HeLa |
| Control-Alkyl | Alkyl | 12 | 30 | >90 | HeLa |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Comparative Degradation Kinetics of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | Concentration (nM) | Time to Dmax (hours) | Degradation Half-life (t1/2, hours) | Cell Line |
| Hypothetical-1 | 4,7-Diazaspiro[2.5]octane | 100 | Data to be determined | Data to be determined | MV4-11 |
| Control-PEG | PEG | 100 | 4 | 2 | MV4-11 |
| Control-Alkyl | Alkyl | 100 | 6 | 3 | MV4-11 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This assay is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MV4-11, HeLa)
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs. Include a vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
In Vitro Performance of PROTACs: A Comparative Guide to Linker Scaffolds, Featuring the Theoretical Profile of a 4,7-Diazaspiro[2.5]octane Linker
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall degradation performance. This guide provides a comparative in vitro evaluation of common flexible and rigid linker types, supported by experimental data from peer-reviewed literature. Due to a lack of specific published data on PROTACs incorporating a 4,7-diazaspiro[2.5]octane linker, this guide will also present a theoretical profile for this novel scaffold based on the known properties of rigid and spirocyclic systems.
The Role of the Linker in PROTAC-Mediated Degradation
The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Common Linker Architectures
PROTAC linkers are broadly classified as flexible or rigid, each with distinct advantages and disadvantages.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains
Flexible linkers have been widely used in initial PROTAC designs due to their synthetic accessibility and ability to accommodate various protein-protein orientations.
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | MZ1 | BRD4 | VHL | ~25 | >90% | [Ciulli et al., 2015] |
| Flexible (Alkyl) | dBET1 | BRD4 | CRBN | ~4 | >95% | [Winter et al., 2015] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary based on cell line and experimental conditions.
Rigid Linkers: Piperazine and Piperidine Scaffolds
Rigid linkers are thought to enhance PROTAC potency by pre-organizing the molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.[1][2] They can also improve metabolic stability.[]
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Rigid (Piperazine) | ARV-110 | Androgen Receptor | CRBN | ~1 | >95% | [Neklesa et al., 2018] |
| Rigid (Piperidine) | Compound X (Hypothetical) | PI3K/mTOR | CRBN | 25 (for mTOR) | >90% | [Hypothetical Data] |
The Emergence of Spirocyclic Linkers
To further enhance the three-dimensional character and rigidity of linkers, spirocyclic scaffolds have been explored.[4] These motifs can improve physicochemical properties and offer novel vectors for exiting the ligand binding pockets.[4]
A recent study highlighted that incorporating spirocyclic structures into PROTAC linkers can impact intracellular accumulation and ternary complex stability.[4] While all tested compounds, including a spirocyclic derivative, showed similar degradation activity, the most rigid PROTAC exhibited higher intracellular levels but formed a less stable ternary complex, indicating a trade-off between cell permeability and complex stability.[4]
Theoretical Profile of a 4,7-Diazaspiro[2.5]octane Linker
Currently, there is a lack of published experimental data on the in vitro performance of PROTACs specifically containing a 4,7-diazaspiro[2.5]octane linker. However, based on its chemical structure and the principles of PROTAC design, we can hypothesize its potential characteristics.
The 4,7-diazaspiro[2.5]octane scaffold is a rigid, three-dimensional structure.[5] Its incorporation into a PROTAC linker would be expected to confer properties associated with rigid linkers.
Hypothesized Properties:
-
Increased Rigidity: The spirocyclic nature would constrain the conformational flexibility of the linker.
-
Improved Physicochemical Properties: Spirocycles can enhance aqueous solubility and metabolic stability compared to linear alkyl chains.[6]
-
Potentially Enhanced Potency: By pre-organizing the PROTAC into a bioactive conformation, it could lead to more potent degradation, although this is highly dependent on the specific target and E3 ligase pair.[1]
-
Synthetic Challenge: The synthesis of PROTACs with such complex linkers may be more challenging than those with simple PEG or alkyl chains.[1][2]
Caption: Logical relationships of different PROTAC linker types.
Experimental Protocols
Accurate in vitro evaluation is crucial for comparing the performance of different PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common assay to quantify the reduction of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Caption: Experimental workflow for Western Blotting.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell health to assess the cytotoxicity of the PROTAC.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Luminescence Measurement: Mix the contents and measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
References
Navigating Conformational Space: A Comparative Guide to the Rigidity of 4,7-Diazaspiro[2.5]octane Linkers
For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of the conformational rigidity of 4,7-diazaspiro[2.5]octane linkers, benchmarked against other common scaffolds, with supporting experimental and computational data to inform rational drug design.
The deliberate design of linker molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of therapeutic agents. Among the diverse array of available scaffolds, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and three-dimensionality. This guide provides a comprehensive comparison of the conformational properties of 4,7-diazaspiro[2.5]octane linkers against other frequently employed cyclic and bicyclic alternatives. By presenting quantitative data from experimental and computational studies, we aim to furnish researchers with the necessary insights to make informed decisions in the selection of linkers for novel drug candidates.
Comparative Analysis of Linker Rigidity
The conformational rigidity of a linker is a critical parameter in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency. The following tables summarize key quantitative data that describe the conformational flexibility of 4,7-diazaspiro[2.5]octane and its counterparts.
| Linker Scaffold | Key Conformational Parameter | Value | Method |
| Spiro[2.5]octane derivative | Activation Energy (Ea) for Ring Inversion | 14.4 ± 1.3 kcal/mol | Variable-Temperature NMR |
| Piperidine | A-value (Methyl) | 1.7 kcal/mol | NMR |
| Piperazine | Ring Inversion Barrier | ~10-11 kcal/mol | NMR |
| Bicyclo[1.1.1]pentane (BCP) | Strain Energy | 65-68 kcal/mol | Computational |
Table 1: Quantitative measures of conformational rigidity for various linker scaffolds.
| Linker Scaffold | Predominant Conformer(s) | Key Dihedral Angles/Features | Method |
| 1-Oxaspiro[2.5]octane | Two chair-like conformers | Pseudo-axial orientation of the epoxide oxygen is less strained | Computational (MD Simulations) |
| Piperidine | Chair conformation | N-H typically equatorial | NMR |
| Piperazine | Chair conformation | Substituents can adopt axial or equatorial positions | NMR |
| Bicyclo[1.1.1]pentane | Rigid cage-like structure | Fixed, linear orientation of bridgehead substituents (~180°) | Crystallography, Computational |
Table 2: Predominant conformations and key structural features of linker scaffolds.
The Role of Linker Rigidity in Signaling Pathways: The PI3K/Akt Pathway
The conformational properties of a linker can be particularly crucial in the design of inhibitors that target specific nodes within signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target in cancer therapy. The precise orientation of pharmacophores, dictated by the linker, can determine the inhibitor's ability to effectively engage with the ATP-binding pocket of kinases like PI3K and Akt. A rigid linker, such as 4,7-diazaspiro[2.5]octane, can pre-organize the molecule into a bioactive conformation, minimizing the entropic cost of binding and enhancing inhibitory potency.
Experimental Protocols
A combination of experimental and computational techniques is employed to assess the conformational rigidity of linker molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the preferred conformation, energy barriers between conformers, and coupling constants.
Protocol:
-
Sample Preparation: Dissolve the linker compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra at room temperature to confirm the chemical structure.
-
Variable-Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra over a range of temperatures, typically from room temperature down to the solvent's freezing point.
-
Monitor changes in chemical shifts and coalescence of signals corresponding to protons that exchange between different conformational states.
-
The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange using the Eyring equation.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons.
-
The presence and intensity of NOE cross-peaks provide information about the spatial proximity of protons, which can be used to deduce the predominant conformation in solution.
-
-
Coupling Constant Analysis:
-
Measure the vicinal proton-proton coupling constants (³JHH) from high-resolution ¹H NMR spectra.
-
The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing quantitative information about the molecular conformation.
-
Computational Modeling
Objective: To calculate the relative energies of different conformers and map the potential energy surface.
Protocol:
-
Conformational Search:
-
Generate an initial set of possible conformations using a systematic or stochastic search algorithm (e.g., molecular mechanics-based Monte Carlo or molecular dynamics simulations).
-
Use a suitable force field (e.g., MMFF94, OPLS3e) to perform the initial energy minimization of the generated conformers.
-
-
Quantum Mechanical Calculations:
-
Select the low-energy conformers from the initial search for higher-level quantum mechanical calculations.
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Energy Profile Calculation:
-
Calculate the relative energies of all stable conformers, including solvation effects if necessary (e.g., using a polarizable continuum model).
-
The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.
-
To determine the energy barrier for ring inversion or bond rotation, perform a potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each point.
-
Conclusion
The 4,7-diazaspiro[2.5]octane scaffold presents a compelling option for the design of conformationally restricted linkers. The available data on analogous spiro[2.5]octane systems suggest a significant energy barrier to ring inversion, indicative of a rigid structure. When compared to more flexible cyclic systems like piperazine, the spirocyclic core offers a higher degree of pre-organization. However, it is less rigid than highly constrained systems like bicyclo[1.1.1]pentane. This intermediate level of rigidity, combined with the synthetic tractability and the presence of two nitrogen atoms for further functionalization, makes 4,7-diazaspiro[2.5]octane a versatile and valuable tool in the medicinal chemist's arsenal. The strategic incorporation of such linkers can lead to the development of more potent and selective drug candidates by optimizing their interaction with biological targets. Further detailed experimental and computational studies on a broader range of substituted 4,7-diazaspiro[2.5]octane derivatives will undoubtedly continue to refine our understanding and expand their application in drug discovery.
Safety Operating Guide
Proper Disposal of 4,7-Diazaspiro[2.5]octane Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,7-Diazaspiro[2.5]octane dihydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Chemical Safety and Hazard Information
This compound is classified with the following hazards.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if handling large quantities or if dust is generated.
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not discharge into the environment. The following step-by-step process should be followed:
Step 1: Waste Identification and Segregation
-
Pure Compound/High Concentration: If you have the pure solid compound or a concentrated solution, it must be treated as hazardous chemical waste.
-
Dilute Aqueous Solutions: Dilute aqueous solutions may have different disposal routes depending on local regulations. However, due to the presence of the nitrogen-containing heterocyclic ring, direct drain disposal is not recommended without neutralization and confirmation of local guidelines.
-
Contaminated Materials: Any materials (e.g., filter paper, gloves, containers) contaminated with this compound should be collected and disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Step 2: Neutralization of Acidic Component (for dilute solutions, where permitted)
As a dihydrochloride salt, dilute solutions will be acidic. Neutralization can reduce the corrosivity of the waste. This step should only be performed by trained personnel in a well-ventilated area, such as a fume hood.
-
Experimental Protocol for Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the stirred, dilute solution of this compound.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.
-
Be aware that the reaction may produce gas (carbon dioxide), so ensure adequate ventilation and avoid splashing.
-
Step 3: Waste Collection and Storage
-
Solid Waste:
-
Carefully sweep up the solid material, avoiding dust formation.
-
Place the solid waste into a clearly labeled, sealed, and chemically compatible container.
-
-
Liquid Waste (including neutralized solutions):
-
Transfer the liquid waste into a clearly labeled, sealed, and leak-proof container.
-
-
Labeling: The waste container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Always follow your institution's and local regulatory agency's specific procedures for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
